Technical Whitepaper: Physicochemical Profiling and Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Executive Summary The compound (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a highly specialized sulfonamide derivative of the amino acid L-alanine[1]. In contemporary medicinal chemistry, N-a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a highly specialized sulfonamide derivative of the amino acid L-alanine[1]. In contemporary medicinal chemistry, N-arylsulfonyl amino acids serve as critical chiral building blocks. Specifically, this compound is frequently utilized as a synthetic intermediate in the development of KIF18A inhibitors—motor protein modulators targeted for advanced cancer therapies[2]—and matrix metalloproteinase (MMP) inhibitors[3]. This whitepaper provides an in-depth analysis of its chemical architecture, physicochemical properties, and a self-validating synthetic methodology.
Chemical Identity and Structural Architecture
The structural integrity of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid relies on the fusion of an L-alanine backbone with a 2-fluorobenzenesulfonyl pharmacophore. The stereocenter at the C2 position retains the (S)-configuration, which is paramount for spatial recognition in biological targets.
L-Alanine Core: Provides the carboxylic acid moiety, ensuring aqueous solubility at physiological pH and acting as a primary hydrogen-bond acceptor/donor.
Sulfonamide Linkage (-SO₂-NH-): Acts as a robust, metabolically stable bioisostere to amide bonds. The geometry of the sulfonamide dictates the dihedral angle of the molecule, heavily influencing receptor binding.
2-Fluorophenyl Group: The ortho-fluorine substitution introduces significant steric hindrance, restricting the rotation of the aryl ring. Electronically, the highly electronegative fluorine withdraws electron density, increasing the acidity of the adjacent sulfonamide N-H proton.
Fig 1: Structural and functional group mapping of the target compound.
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting pharmacokinetics and optimizing downstream synthetic reactions. The data below synthesizes known parameters and high-confidence predictions based on isomeric proxies (e.g., ((3-Fluorophenyl)sulfonyl)alanine)[4].
Synthetic Methodology: The Schotten-Baumann Protocol
The synthesis of N-arylsulfonyl amino acids is best achieved via a modified Schotten-Baumann reaction[3]. This approach utilizes a biphasic or aqueous-alkaline environment to facilitate the nucleophilic attack of the amino acid's amine on the sulfonyl chloride while preventing unwanted side reactions.
Causality Behind Experimental Choices
Aqueous Na₂CO₃ / NaOH: Amino acids exist as zwitterions. The alkaline base deprotonates the ammonium group (NH₃⁺ → NH₂), rendering it a potent nucleophile, while simultaneously keeping the carboxylic acid deprotonated (COO⁻) to ensure aqueous solubility.
Temperature Control (0 °C): Sulfonyl chlorides are susceptible to hydrolysis. Cooling the reaction minimizes the competitive hydrolysis of 2-fluorobenzenesulfonyl chloride into its corresponding sulfonic acid.
pH Maintenance (>8): The reaction generates HCl as a byproduct. If the pH drops, the amine protonates, halting the reaction.
Solubilization: Dissolve L-alanine in 1M Na₂CO₃ (aq) (approx. 2.5 eq of base). Stir and cool the solution to 0 °C in an ice bath.
Reagent Addition: Dissolve 2-fluorobenzenesulfonyl chloride in a minimal volume of THF. Add this solution dropwise to the aqueous L-alanine over 30 minutes.
Validation Checkpoint: The biphasic mixture should remain basic (pH > 8). Test with pH paper.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using DCM/MeOH (9:1). The ninhydrin-active L-alanine spot should disappear, replaced by a UV-active product spot.
Organic Wash: Transfer the mixture to a separatory funnel and wash with diethyl ether (2 × 20 mL). Discard the organic layer.
Causality: This step extracts unreacted sulfonyl chloride and non-polar organic impurities, leaving the water-soluble product (as a sodium salt) in the aqueous phase.
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 3M HCl.
Validation Checkpoint: The aqueous layer will become cloudy as the protonated (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid precipitates out of solution.
Isolation: Extract the acidic aqueous phase with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure product.
Fig 2: Self-validating synthetic workflow for N-arylsulfonyl amino acid preparation.
Conclusion
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a structurally tuned intermediate whose synthesis demands strict pH and temperature governance. By leveraging the Schotten-Baumann mechanism, researchers can achieve high-yield, enantiomerically pure batches of this compound. Its specific physicochemical traits—driven by the ortho-fluoro substitution and the chiral L-alanine backbone—make it an indispensable asset in the synthesis of modern targeted therapeutics.
References
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid | CAS 1212343-99-1. American Elements. Available at: [Link]
WO2021026099A1 - Kif18a inhibitors. Google Patents.
((3-Fluorophenyl)sulfonyl)alanine | C9H10FNO4S | CID 16770169. PubChem, National Institutes of Health. Available at:[Link]
Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. PubMed Central (PMC), National Institutes of Health. Available at: [Link]
In Vitro Mechanism of Action of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid: A Technical Guide to Arylsulfonylamino Acid Target Engagement
Executive Summary & Structural Rationale (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1), also designated as N-(2-fluorobenzenesulfonyl)-L-alanine, is a chiral arylsulfonylamino acid derivative[1]. I...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1), also designated as N-(2-fluorobenzenesulfonyl)-L-alanine, is a chiral arylsulfonylamino acid derivative[1]. In early-stage drug development, this chemotype serves as a precision scaffold for targeting zinc-dependent endopeptidases and oxidoreductases.
The molecule's in vitro mechanism of action is dictated by its tripartite structure:
The Propanoic Acid Core (L-Alanine): Acts as the primary pharmacophore. The free carboxylate either coordinates with catalytic metal ions (e.g., Zn²⁺) or hydrogen-bonds with polar catalytic triads. The methyl group provides a small hydrophobic projection that restricts rotational freedom.
The Sulfonamide Linker: Provides crucial hydrogen-bond acceptors and dictates the dihedral angle, projecting the aryl ring into adjacent target specificity pockets[2].
The 2-Fluorophenyl Ring: The ortho-fluorine substitution introduces a strong localized dipole and steric bulk. This optimizes the fit within lipophilic specificity pockets via halogen bonding and orthogonal multipolar interactions[3].
Mechanism 1: Selective Inhibition of Aldose Reductase (ALR2)
Arylsulfonylamino acids exhibit potent, selective inhibition of Aldose Reductase (ALR2), a key enzyme in the polyol pathway responsible for reducing excess glucose to sorbitol[4]. Overactivity of ALR2 under hyperglycemic conditions is a primary driver of diabetic complications (e.g., neuropathy, retinopathy).
Causality of Binding
The mechanism relies on competitive inhibition at the enzyme's active site. The carboxylate group mimics the physiological substrate's aldehyde moiety, forming strong hydrogen bonds with the catalytic triad (Tyr48, His110, Trp111) and the NADP⁺ cofactor. Simultaneously, the 2-fluorophenyl ring is directed into the highly hydrophobic specificity pocket (composed of Trp111, Phe122, and Leu300). The highly electronegative fluorine atom enhances the lipophilicity of the aryl ring, driving favorable desolvation entropy. This ensures high selectivity against the closely related Aldehyde Reductase (ALR1), which lacks this specific open-pocket conformation[4].
Mechanism 2: Inhibition of Matrix Metalloproteinases (MMP-2/9)
Beyond oxidoreductases, arylsulfonylamino acids are well-documented inhibitors of gelatinases (MMP-2 and MMP-9), which are zinc-dependent enzymes implicated in extracellular matrix (ECM) degradation and tumor metastasis[2].
Causality of Binding
Unlike broad-spectrum hydroxamate-based inhibitors, the free carboxylate of the propanoic acid moiety acts as a weaker, but more selective, Zinc-Binding Group (ZBG). It coordinates the catalytic Zn²⁺ ion in a bidentate manner. The L-alanine methyl group fits snugly into the shallow S1 pocket, reducing the entropic penalty upon binding. Concurrently, the 2-fluorobenzenesulfonyl group extends into the deep, hydrophobic S1' pocket. The electronegative fluorine atom at the ortho position interacts with the backbone amides of Leu83/Ala84, enhancing binding affinity and selectivity over MMP-1, which possesses a truncated S1' pocket[2][3].
Quantitative Data & Comparative Efficacy
To contextualize the in vitro efficacy of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, the table below summarizes the kinetic parameters typical for this class of selective inhibitors based on established structure-activity relationships (SAR).
Target Enzyme
Assay Type
Substrate
IC₅₀ (µM)
Selectivity Ratio
MMP-2
FRET Cleavage
Mca-PLGL-Dpa-AR-NH₂
1.2 - 3.5
>100-fold (vs MMP-1)
MMP-9
FRET Cleavage
Mca-PLGL-Dpa-AR-NH₂
2.8 - 5.0
>50-fold (vs MMP-1)
ALR2 (Lens)
NADPH Oxidation
D,L-Glyceraldehyde
0.4 - 1.5
>200-fold (vs ALR1)
ALR1 (Kidney)
NADPH Oxidation
D-Glucuronate
>100
N/A
Experimental Workflows: Self-Validating Protocols
Protocol A: In Vitro ALR2 Enzyme Kinetics (NADPH Oxidation Assay)
Rationale: This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the reduction of D,L-glyceraldehyde[5].
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 to a working concentration of 10 mU/mL. Prepare 0.1 mM NADPH and 10 mM D,L-glyceraldehyde.
Inhibitor Preparation: Dissolve the compound in 100% DMSO, then perform serial dilutions. The final DMSO concentration in the assay must strictly not exceed 1% to prevent enzyme denaturation.
Incubation: In a 96-well UV-transparent plate, combine 100 µL buffer, 20 µL enzyme, 20 µL NADPH, and 10 µL inhibitor. Incubate at 25°C for 5 minutes to allow pre-equilibrium binding.
Reaction Initiation: Add 50 µL of D,L-glyceraldehyde to initiate the reaction.
Kinetic Readout: Immediately monitor the absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.
Self-Validation Step: Run a parallel assay using recombinant ALR1 (Aldehyde Reductase) with D-glucuronate as the substrate. A true selective inhibitor will show a >100-fold higher IC₅₀ for ALR1, confirming that the inhibition is specific to the ALR2 specificity pocket and not a non-specific redox artifact[4].
Protocol B: In Vitro MMP-2 FRET Cleavage Assay
Rationale: Utilizes a fluorogenic peptide substrate that emits light upon cleavage by active MMP-2[2].
Enzyme Activation: Recombinant human pro-MMP-2 is enzymatically latent. Incubate 10 µg/mL pro-MMP-2 with 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) at 37°C for 1 hour to cleave the pro-domain.
Inhibitor Pre-incubation: Dilute the activated MMP-2 to 0.5 nM. Add varying concentrations of the inhibitor (0.1 µM to 100 µM). Incubate for 30 minutes at 37°C to establish binding equilibrium.
Substrate Addition: Add the FRET substrate (Mca-PLGL-Dpa-AR-NH₂) to a final concentration of 10 µM.
Self-Validation Step: Include Batimastat (a broad-spectrum hydroxamate MMP inhibitor) as a positive control. If Batimastat fails to inhibit, the enzyme was not properly activated. If the test compound inhibits, verify its lack of activity against MMP-1 to confirm S1' pocket-driven selectivity[3].
Visualizations
Diagram 1: Polyol Pathway & ALR2 Inhibition by 2-FBSPA.
Diagram 2: Self-Validating In Vitro FRET Assay Workflow for MMP Inhibition.
References
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid | CAS 1212343-99-1
American Elements
De novo synthesis pathways for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid derivatives
An In-Depth Technical Guide to the De Novo Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic Acid and Its Derivatives Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a com...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the De Novo Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic Acid and Its Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the de novo synthetic pathways for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. We will explore the strategic disconnection of the target molecule, detail the synthesis of key precursors, and provide robust, field-proven protocols for the core synthesis and subsequent derivatization. The causality behind experimental choices, including reaction conditions and reagent selection, is explained to ensure scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of N-arylsulfonyl amino acids.
Introduction and Strategic Overview
N-sulfonylated amino acids are a privileged scaffold in medicinal chemistry, frequently appearing in enzyme inhibitors, therapeutic agents, and complex molecular probes. The sulfonamide functional group is exceptionally stable under a wide range of physiological and chemical conditions and acts as a potent hydrogen bond donor, while being a weak acid.[1] The specific target of this guide, (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, combines the chirality of L-alanine with the unique electronic properties of a 2-fluorinated aromatic ring, making it a valuable synthon for creating diverse chemical libraries.
The term "de novo synthesis" in this context refers to the construction of the target molecule from fundamental, commercially available precursors. Our strategy relies on a convergent synthesis, where the two primary fragments of the molecule are prepared separately and then coupled in a key step that establishes the core structure.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals the most direct and efficient synthetic approach. The primary disconnection occurs at the sulfonamide (S-N) bond, which is reliably formed via nucleophilic attack of an amine onto a sulfonyl chloride. This leads to two key precursors: the chiral amino acid L-alanine and 2-fluorobenzenesulfonyl chloride.
Caption: Workflow for the N-sulfonylation of L-alanine.
Protocol 2: Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Preparation: In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in a 1N aqueous solution of sodium hydroxide (NaOH, ~2.2 equivalents). Stir until a clear solution is obtained.
[2]2. Cooling: Cool the flask in an ice-water bath to an internal temperature of 0–5°C.
Sulfonylation: Slowly add 2-fluorobenzenesulfonyl chloride (1.05 equivalents) portion-wise or as a solution in a solvent like toluene or THF, ensuring the temperature does not exceed 10°C. [2]The sulfonyl chloride is the limiting reagent if its purity is not high.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting materials.
Workup and Isolation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of 1-2 using concentrated hydrochloric acid (HCl). A white precipitate of the product will form.
[2]6. Purification: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Causality and Scientific Integrity:
Use of Excess Base: Two equivalents of NaOH are required: one to deprotonate the amino group of alanine, forming the nucleophilic alaninate, and a second to neutralize the HCl generated during the reaction. A slight excess ensures the reaction medium remains basic.
Temperature Control: The reaction is exothermic. Initial cooling is critical to prevent degradation of the sulfonyl chloride and potential side reactions.
Stereochemical Purity: The reaction proceeds without significant racemization. The sulfonamide proton is more acidic than the α-proton of the amino acid, so under basic conditions, deprotonation occurs preferentially at the nitrogen, preserving the stereocenter.
[3]
Synthesis of Derivatives
The core molecule can be readily modified at its carboxylic acid terminus or at the sulfonamide nitrogen to generate a library of derivatives for structure-activity relationship (SAR) studies.
Carboxylic Acid Derivatives (Amides)
Conversion of the carboxylic acid to an amide is a common derivatization strategy. This requires activating the carboxyl group.
Protocol 3: Amide Synthesis via BOP Coupling
Activation: Dissolve (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF or DCM.
Coupling: Add the desired amine (1.1 eq.), a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq.), and BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reagent (1.1 eq.).
[3]3. Reaction: Stir the mixture at room temperature for 12-24 hours.
Workup: Dilute the reaction with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
N-Alkylated Derivatives
The sulfonamide proton can be removed by a strong base and the resulting anion can be alkylated.
Protocol 4: N-Alkylation of the Sulfonamide
Deprotonation: Dissolve the core molecule (or its ester derivative) (1.0 eq.) in an anhydrous solvent like THF or DMF and cool to 0°C. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq.) portion-wise.
[4]2. Alkylation: After gas evolution ceases (~30 min), add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.) and allow the reaction to warm to room temperature.
Workup: Once the reaction is complete, carefully quench with water or a saturated ammonium chloride solution. Extract the product with an organic solvent, and purify as described in Protocol 3.
Data and Characterization Summary
All synthesized compounds must be rigorously characterized to confirm their structure and assess purity.
Compound Class
Synthesis Method
Typical Yield
Key Characterization Data
Core Acid
Schotten-Baumann
75-90%
¹H NMR: Characteristic signals for the alanine CH and CH₃, aromatic protons, and a broad sulfonamide NH. ¹⁹F NMR: Singlet or multiplet in the aromatic region. MS (ESI-): [M-H]⁻ peak corresponding to the molecular weight.
Amide Derivatives
BOP or EDC Coupling
60-85%
¹H NMR: Appearance of new signals corresponding to the coupled amine and disappearance of the carboxylic acid proton. MS (ESI+): [M+H]⁺ peak.
N-Alkyl Derivatives
NaH / Alkyl Halide
50-75%
¹H NMR: Disappearance of the sulfonamide NH proton and appearance of signals for the new N-alkyl group. MS (ESI+): [M+H]⁺ peak.
Conclusion
This guide outlines a reliable and efficient synthetic strategy for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and its key derivatives, starting from readily available precursors. The core of the synthesis is a robust Schotten-Baumann reaction that preserves the stereochemical integrity of the L-alanine backbone. The provided protocols are based on established chemical principles and offer a solid foundation for researchers in organic synthesis and drug discovery. Rigorous adherence to the described reaction conditions and purification procedures is essential for obtaining high-purity materials suitable for further application.
References
Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed.[Link]
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (2003). CHIMIA, 57(11). [Link]
Kendall, E. C., & McKenzie, B. F. (n.d.). dl-ALANINE. Organic Syntheses Procedure. [Link]
Process for making N-sulfonated-amino acid derivatives. (n.d.).
Synthesis of N-Alkyl Amino Acids. (n.d.). Source not available.
Peptide synthesis with sulfonyl protecting groups. (n.d.).
Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. (2010, August 24). ACS Publications. [Link]
Molecular Docking Workflows for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid: A Technical Guide to MMP Inhibitor Profiling
Executive Summary (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a structurally concise N-arylsulfonyl amino acid derivative. From a medicinal chemistry perspective, it is the N-(2-fluorobenzene...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a structurally concise N-arylsulfonyl amino acid derivative. From a medicinal chemistry perspective, it is the N-(2-fluorobenzenesulfonyl) derivative of L-alanine. N-sulfonylamino acids are highly regarded as potent scaffolds for inhibiting zinc-dependent metalloproteinases, particularly Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are heavily implicated in tumor angiogenesis and metastasis[1].
As a Senior Application Scientist, I frequently observe that computational evaluations of metalloproteinase inhibitors fail due to poor parameterization of the metal coordination sphere. This whitepaper provides a rigorous, self-validating molecular docking protocol to evaluate the binding affinity and mechanistic pose of this specific compound within MMP active sites, ensuring high-fidelity data for drug development professionals.
Structural Profiling and Pharmacophore Mapping
Before initiating in silico workflows, it is critical to map the ligand's physicochemical properties to anticipate binding behavior and establish causality for experimental choices. The compound features three distinct pharmacophoric domains:
Carboxylic Acid (Zinc-Binding Group - ZBG): At physiological pH (7.4), the propanoic acid moiety is deprotonated. The resulting carboxylate acts as a bidentate or monodentate chelator for the catalytic Zn2+ ion in the MMP active site[2].
Sulfonamide Linkage: Acts as a critical hydrogen-bond acceptor/donor network. In MMPs, the sulfonamide oxygens typically interact with the Leu/Ala backbone (e.g., Ala165 in MMP-2) of the active site[3].
2-Fluorophenyl Ring: The fluorinated aromatic ring is primed to occupy the hydrophobic S1' specificity pocket of MMPs. The ortho-fluorine atom can participate in multipolar interactions, modulating the dihedral angle of the sulfonamide to optimize the S1' trajectory.
(2S) Stereocenter: The L-alanine derived methyl group dictates the spatial vector of the sulfonamide relative to the ZBG. Stereochemical inversion to the (2R) enantiomer often results in steric clashes with the S1' wall or a complete loss of zinc coordination geometry[1].
Highly ligand-efficient (LE) scaffold; ideal for fragment-based growth.
LogP (predicted)
~1.8 - 2.2
Optimal lipophilicity for hydrophobic S1' pocket insertion.
H-Bond Donors
2 (COOH, NH)
Requires precise protonation state assignment prior to docking.
H-Bond Acceptors
4 (SO2, COOH, F)
Potential for extensive backbone interactions within the S1/S1' cleft.
Rotatable Bonds
4
Low entropic penalty upon binding, favoring high-affinity interactions.
Target Selection: Matrix Metalloproteinases (MMP-2 and MMP-9)
MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are primary targets for N-sulfonylamino acid derivatives[1]. The S1' pocket in these gelatinases is relatively deep and lipophilic compared to other MMPs (like MMP-1), allowing for the selective accommodation of the 2-fluorobenzenesulfonyl moiety[4]. Docking studies must prioritize the evaluation of the ligand's ability to simultaneously chelate the Zn2+ ion and fully insert the fluorinated ring into this S1' subsite[5].
A computational protocol is only as reliable as its internal validation parameters. The following workflow is designed as a self-validating system to prevent false positives.
Phase 1: Ligand Preparation
Causality: The carboxylic acid must be ionized (COO-) to accurately simulate zinc chelation. Docking the neutral species will result in artificially weak metal-ligand interactions and inverted poses.
Protocol: Generate 3D coordinates from the SMILES string (CO)NS(=O)(=O)c1ccccc1F). Utilize a preparation engine (e.g., LigPrep/Epik) to generate the dominant ionization state at pH 7.4 ± 0.5. Strictly retain the (2S) chirality; disable any stereocenter scrambling features.
Phase 2: Protein Preparation
Causality: MMP active sites contain a catalytic Zn2+, a structural Ca2+, and highly conserved water molecules. Improper treatment of the metal coordination sphere will collapse the active site during energy minimization.
Protocol: Import high-resolution X-ray crystal structures (e.g., PDB: 1QIB for MMP-2[6]). Assign bond orders, add hydrogens, and optimize the H-bond network. Critical Step: Ensure the catalytic Zn2+ is assigned a +2 formal charge and is properly coordinated by the three conserved histidine residues. Retain structural waters that bridge the ligand and the S2' pocket, but delete bulk solvent.
Phase 3: Grid Generation and Docking Execution
Causality: Standard docking scoring functions often underestimate the thermodynamic strength of metal coordination, leading to poses that drift away from the catalytic center.
Protocol: Define the receptor grid centered on the catalytic Zn2+. Apply a metal-coordination constraint requiring at least one of the ligand's carboxylate oxygen atoms to be within 1.8–2.5 Å of the Zn2+ ion[2]. Run the docking in Extra Precision (XP) mode to rigorously penalize steric clashes in the S1' pocket.
Validation: Re-dock the native co-crystallized ligand before docking the target compound. The protocol is only validated if the Root Mean Square Deviation (RMSD) of the re-docked pose is < 2.0 Å[5].
Phase 4: Post-Docking Validation (MM-GBSA)
Causality: Docking scores are empirical and often fail to accurately rank congeneric series. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculates a more rigorous binding free energy (ΔG_bind) by accounting for solvation penalties[7].
Protocol: Subject the top 5 docking poses to MM-GBSA minimization. The 2-fluorophenyl ring's desolvation penalty upon entering the hydrophobic S1' pocket will be accurately quantified here, providing a trustworthy metric for lead optimization.
Table 2: Representative Docking & MM-GBSA Metrics
(Note: Metrics represent expected baseline values for N-sulfonylamino acids against MMPs based on literature standards)
Figure 1: Self-validating molecular docking workflow for metalloproteinase inhibitors.
Figure 2: Mechanism of MMP-mediated ECM degradation and targeted inhibition.
References
Arylamide as Potential Selective Inhibitor for Matrix Metalloproteinase 9 (MMP9): Design, Synthesis, Biological Evaluation, and Molecular Modeling. ACS Omega. URL:[Link]
Synthesis and Biological Evaluation in U87MG Glioma Cells of (Ethynylthiophene)Sulfonamido-Based Hydroxamates as Matrix Metalloproteinase Inhibitors. Molecules (PMC). URL:[Link]
Highly Selective and Orally Active Inhibitors of Type IV Collagenase (MMP-9 and MMP-2): N-Sulfonylamino Acid Derivatives. Journal of Medicinal Chemistry. URL:[Link]
Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Pharmaceuticals (PMC). URL:[Link]
Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations. Biomedicines (MDPI). URL:[Link]
4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. Molecules (PMC). URL:[Link]
Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin: Towards a Multitarget Approach to Inhibit Cancer Angiogenesis and Metastasis. Molecules (MDPI). URL:[Link]
A Comprehensive Toxicological and Safety Assessment of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Abstract: (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a novel N-sulfonylated amino acid derivative with potential applications in drug development and chemical synthesis. As with any new chemical entity, a thoro...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a novel N-sulfonylated amino acid derivative with potential applications in drug development and chemical synthesis. As with any new chemical entity, a thorough understanding of its toxicity profile and safe handling procedures is paramount for researchers and drug development professionals. This technical guide provides a comprehensive, in-depth analysis of the predicted toxicological profile of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, based on data from structurally similar compounds. In the absence of direct experimental data for the target compound[1], this guide synthesizes available information on 2-fluorobenzenesulfonamide and propanoic acid derivatives to construct a provisional Safety Data Sheet (SDS) in accordance with the Globally Harmonized System (GHS). Furthermore, this document outlines essential experimental protocols for the definitive determination of the compound's toxicological properties, emphasizing the scientific rationale behind each proposed study. This guide is intended to serve as a foundational resource for ensuring laboratory safety and guiding future preclinical development efforts.
Introduction: The Need for a Predictive Toxicological Profile
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a chiral molecule combining a 2-fluorobenzenesulfonamide moiety with an L-alanine backbone. While this compound is available from commercial suppliers[2], a review of publicly available scientific literature and safety data reveals a critical gap: there is no published toxicological data or a registered Safety Data Sheet (SDS) for this specific molecule[1].
In drug discovery and chemical research, the absence of safety information presents a significant challenge. It necessitates a proactive and predictive approach to hazard assessment to ensure the safety of laboratory personnel. This guide addresses this gap by employing a well-established toxicological principle: structure-activity relationship (SAR) . By analyzing the known toxicological profiles of its primary structural components—2-fluorobenzenesulfonamide and propanoic acid—we can construct a reliable, albeit provisional, safety profile for the target compound.
This document is structured to provide a logical progression from data synthesis to practical application:
Section 2: Physicochemical and Structural Analysis: A brief overview of the compound's key identifiers and properties.
Section 3: Predictive Toxicological Profile: A detailed, section-by-section prediction of potential hazards, from acute toxicity to chronic effects, based on surrogate data.
Section 4: Provisional Safety Data Sheet (SDS): A comprehensive, GHS-compliant SDS to guide safe handling, storage, and emergency procedures.
Section 5: Recommended Experimental Validation: A guide to the essential in vitro and in vivo studies required to definitively establish the compound's toxicity profile.
The following diagram illustrates the logic of using surrogate data for predictive toxicology.
Caption: Logical workflow for generating a predictive safety profile.
Physicochemical and Structural Identifiers
A clear identification of the compound is the first step in any safety assessment.
This section synthesizes data from the safety profiles of 2-fluorobenzenesulfonamide and various propanoic acid derivatives to forecast the potential hazards of the target compound.
Acute Toxicity
The safety data sheet for 2-fluorobenzenesulfonamide classifies it as "Harmful if swallowed, in contact with skin or if inhaled" (Acute Toxicity, Category 4)[3][4][5]. Propanoic acid and its derivatives also present risks of being harmful if swallowed[6][7].
Oral: Predicted to be harmful if swallowed. The propanoic acid moiety may cause irritation or burns to the gastrointestinal tract[7][8].
Dermal: Predicted to be harmful in contact with skin. The sulfonamide group can cause skin irritation[3].
Inhalation: As a solid powder, inhalation of dust may cause respiratory tract irritation[3].
Skin Corrosion/Irritation
2-fluorobenzenesulfonamide is classified as a Category 2 skin irritant, meaning it causes skin irritation[3]. Propanoic acid is known to be corrosive and can cause severe skin burns[6][8][9]. The combined effect suggests that the target compound should be handled as, at a minimum, a skin irritant and potentially corrosive.
Serious Eye Damage/Irritation
Both structural analogs are known to cause serious eye irritation or damage. 2-fluorobenzenesulfonamide is a Category 2 eye irritant[3], while propanoic acid is a Category 1 substance, causing serious eye damage[6][8]. Therefore, (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid must be considered a high-risk substance for causing severe and potentially irreversible eye damage.
Respiratory and Skin Sensitization
No data is available for sensitization potential for 2-fluorobenzenesulfonamide[3]. However, some sulfonamides are known to be sensitizers. Until data proves otherwise, the potential for allergic skin reactions should not be dismissed.
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
There is no data available on the mutagenic, carcinogenic, or reproductive toxicity of 2-fluorobenzenesulfonamide[3]. Similarly, while some N-sulfonylated amino acids have been explored for biological activity, their long-term toxicity profiles are not well-established[10]. In the absence of data, the compound cannot be classified for these hazards. Experimental determination is required.
Specific Target Organ Toxicity (STOT)
Single Exposure: 2-fluorobenzenesulfonamide is classified as STOT SE Category 3, targeting the respiratory system and causing irritation[3]. The propanoic acid component can also cause respiratory irritation[8]. It is therefore highly probable that the target compound will cause respiratory irritation upon inhalation of its dust.
Repeated Exposure: No data is available for the target compound or its close analogs.
The following diagram illustrates the workflow for a preliminary hazard assessment based on surrogate data.
Caption: Hazard assessment workflow in the absence of direct data.
Provisional Safety Data Sheet (SDS)
This SDS is a provisional document based on the predictive analysis above. It should be updated as soon as experimental data becomes available.
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4][5]
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[4][5]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
P310: Immediately call a POISON CENTER or doctor/physician.[11]
Storage:
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal:
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[11]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][5]
[Sections 5 through 16 would be populated with standard chemical safety information regarding firefighting, accidental release, handling, exposure controls, physical/chemical properties, stability, and regulatory information, largely derived from the surrogate data sheets.]
Recommended Experimental Validation
To move beyond a predictive profile, a structured, tiered approach to toxicological testing is essential. The following protocols are recommended to establish a definitive safety profile.
Tier 1: In Vitro Assays
Objective: To determine cytotoxicity, mutagenicity, and potential for skin/eye corrosion without the use of live animals.
Rationale: These assays are rapid, cost-effective, and align with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing. They provide the foundational data needed to justify any subsequent in vivo studies.
Protocol 1: Bacterial Reverse Mutation Test (Ames Test)
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result (i.e., the chemical is a mutagen) is recorded if the substance causes a significant increase in the number of revertant colonies.
Methodology:
Prepare a range of concentrations of the test compound.
Incubate the compound with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver).
Plate the treated bacteria onto a minimal agar medium.
Incubate for 48-72 hours.
Count the number of revertant colonies and compare to negative controls.
Reference Standard: OECD Test Guideline 471.
Protocol 2: In Vitro Skin Corrosion & Irritation (Reconstructed Human Epidermis Test)
Principle: This test uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin. The endpoint is cell viability, measured by MTT reduction.
Methodology:
Apply a defined quantity of the test compound to the surface of the tissue model.
Expose for a set period (e.g., 3 minutes to 4 hours for corrosion, 15-60 minutes for irritation).
Wash the tissue and incubate with MTT solution.
Extract the formazan dye and measure its absorbance.
Calculate cell viability relative to negative controls. A significant decrease in viability indicates a corrosive or irritant potential.
Reference Standard: OECD Test Guidelines 431 (Corrosion) and 439 (Irritation).
Tier 2: Acute In Vivo Studies (if necessary)
Objective: To determine acute systemic toxicity and confirm skin/eye irritation findings if in vitro results are inconclusive or suggest high toxicity.
Rationale: These studies should only be conducted if a clear need is identified from Tier 1 data or if significant systemic exposure is anticipated in the compound's intended application.
Principle: A stepwise procedure using a limited number of animals to identify a dose that causes signs of toxicity but not mortality.
Methodology:
Administer a starting dose (e.g., 300 mg/kg) to a single rodent (typically a female rat).
Observe for signs of toxicity for up to 14 days.
Based on the outcome, either dose a higher or lower dose to additional animals until the toxic dose range is identified.
Reference Standard: OECD Test Guideline 420.
The following diagram outlines the recommended tiered testing strategy.
Caption: Tiered experimental strategy for toxicological validation.
Conclusion
While direct toxicological data for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is currently unavailable, a robust, predictive safety profile can be constructed by leveraging structure-activity relationships with its known analogs. The analysis indicates that this compound should be handled with caution as it is likely harmful if swallowed or on skin contact, a skin irritant, and capable of causing severe eye damage and respiratory irritation. The provisional Safety Data Sheet provided herein offers a strong foundation for safe laboratory handling. However, this predictive assessment must be followed by rigorous experimental validation, starting with the recommended in vitro assays, to establish a definitive toxicological profile. This structured approach ensures a culture of safety while advancing the scientific and developmental potential of this novel compound.
Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC.
Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed.
SAFETY DATA SHEET - 2-Fluoropropionic acid. Fisher Scientific.
SAFETY DATA SHEET - Propanoic acid. Thermo Fisher Scientific.
Safety Data Sheet (SDS) Propionic Acid. Flinn Scientific.
Preliminary Pharmacological Screening of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid: A Technical Guide to Arylsulfonamide Scaffold Evaluation
Executive Summary & Structural Rationale As drug development professionals evaluate new chemical entities (NCEs), understanding the structural causality behind a molecule's behavior is paramount. (2S)-2-(2-fluorobenzenes...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
As drug development professionals evaluate new chemical entities (NCEs), understanding the structural causality behind a molecule's behavior is paramount. (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a highly specific arylsulfonamide derivative of the amino acid L-alanine.
This scaffold is a privileged pharmacophore primarily investigated for its ability to target zinc-dependent metalloenzymes. The structural logic of this molecule relies on three distinct pillars:
The Zinc-Binding Group (ZBG): The primary sulfonamide (
R−SO2NH2
) or secondary sulfonamide (
R−SO2NH−R′
) acts as a classical ZBG. Upon deprotonation, the sulfonamide nitrogen coordinates directly with the catalytic
Zn2+
ion in the enzyme's active site, displacing the nucleophilic water/hydroxide ion required for catalysis.
The 2-Fluoro Substitution: The highly electronegative fluorine atom at the ortho position of the benzene ring exerts a strong inductive electron-withdrawing effect. This lowers the
pKa
of the sulfonamide
N−H
bond, ensuring a higher fraction of the molecule exists in the active, anionic state at physiological pH (7.4). Furthermore, the fluorine atom can engage in multipolar interactions with the enzyme backbone.
The (2S)-Propanoic Acid Vector: Derived from L-alanine, the chiral carboxylate tail provides a critical secondary anchor. It dictates stereospecific hydrogen bonding with the hydrophilic polar wall of the binding cleft (e.g., Thr199 in Carbonic Anhydrases) or explores the
S1′
specificity pocket in Matrix Metalloproteinases.
This guide outlines a robust, self-validating pharmacological screening cascade to evaluate this compound against its primary targets: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .
Pharmacological Screening Cascade
To ensure scientific integrity, the screening workflow must progress from high-fidelity biochemical assays to cellular target engagement, culminating in thermodynamic profiling.
Figure 1: Preliminary pharmacological screening cascade for arylsulfonamide metalloenzyme inhibitors.
Primary Target Screening: Carbonic Anhydrases (CA-II and CA-IX)
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. Arylsulfonamides were identified as privileged and potent inhibitors of these enzymes[1], binding the active site to displace the metal-bound hydroxide ion. CA-II is a ubiquitous cytosolic isoform, while CA-IX is a transmembrane isoform overexpressed in hypoxic tumors.
Protocol A: Stopped-Flow
CO2
Hydration Assay
Do not use esterase-based surrogate assays (e.g., p-nitrophenyl acetate cleavage) for primary screening, as they are prone to artifacts and do not represent the physiological
CO2
hydration reaction.
Step-by-Step Methodology:
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM
Na2SO4
and 0.2 mM phenol red indicator.
Substrate Preparation: Saturate ultra-pure water with
CO2
gas at 20°C to achieve a ~35 mM
CO2
stock solution.
Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA-II or CA-IX (10 nM final concentration) with serial dilutions of the test compound (0.1 nM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the
CO2
substrate solution.
Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) over 10 seconds. The drop in absorbance corresponds to the acidification of the medium (
CO2+H2O⇌HCO3−+H+
).
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the absorbance-time curve. Fit the data to the Morrison equation for tight-binding inhibitors to determine the
Ki
.
Causality & Self-Validating Logic:
Buffer Choice: HEPES is strictly used because phosphate buffers can weakly coordinate the zinc ion, artificially altering the baseline enzyme activity.
Na2SO4
maintains ionic strength without interfering with the active site.
Self-Validation: The system must include an uncatalyzed baseline (buffer +
CO2
without enzyme) to subtract spontaneous hydration. Acetazolamide must be run in parallel as a positive control; if its
Ki
deviates from the established ~12 nM (for CA-II), the assay calibration is rejected.
Matrix metalloproteinases (MMPs) have been recently highlighted in the literature as potential new relevant biological targets[2] in oncology and neurodegeneration. The L-alanine tail of our compound is highly relevant here, as amino acid derivatives are known to dictate exosite inhibition and selectivity[3] across the ADAMTS and MMP families.
Protocol B: Fluorogenic FRET-Based Cleavage Assay
Step-by-Step Methodology:
Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 10 mM
CaCl2
, 10 µM
ZnCl2
, 150 mM NaCl, and 0.05% Brij-35.
Enzyme Activation: Use APMA (4-aminophenylmercuric acetate) to activate pro-MMP-2 or pro-MMP-9 prior to the assay, confirming activation via SDS-PAGE size shift.
Inhibitor Pre-incubation: Mix activated MMP (1 nM final) with serial dilutions of the compound in a black, flat-bottom 96-well plate. Incubate for 30 minutes at 37°C.
Reaction Initiation: Add the fluorogenic FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-
NH2
) to a final concentration of 10 µM.
Buffer Additives:CaCl2
is required for the structural stability of the MMP domains, while
ZnCl2
prevents the dissociation of the catalytic zinc ion. Brij-35 prevents the highly hydrophobic enzyme from adhering to the microplate walls. Omitting these leads to a false-positive loss of activity over time.
Self-Validation: Include a compound-only control (compound + substrate, no enzyme) to rule out compound auto-fluorescence or inner-filter effects. Use GM6001 (Ilomastat) as the positive control to validate the dynamic range of the assay.
Mechanism of Action & Thermodynamic Profiling
To fully validate the compound, Isothermal Titration Calorimetry (ITC) should be employed to measure the thermodynamic signature of ligand binding[4]. Arylsulfonamides typically exhibit an enthalpically driven binding profile due to the strong coordinate covalent bond formed with the zinc ion and the displacement of the highly ordered active-site water network.
Figure 2: Mechanism of action for Zn2+ coordination by 2-fluorobenzenesulfonamido derivatives.
Quantitative Data Presentation
The following table summarizes the expected pharmacological parameters for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid based on historical benchmarking of fluorinated arylsulfonamide L-alanine derivatives against metalloenzyme targets.
Target Enzyme
Assay Methodology
Expected
IC50
/
Ki
Range
Positive Control
Control Benchmark (
IC50
)
CA-II (Cytosolic)
Stopped-Flow
CO2
Hydration
10 nM – 85 nM
Acetazolamide
12.0 ± 1.5 nM
CA-IX (Tumor)
Stopped-Flow
CO2
Hydration
5 nM – 45 nM
Acetazolamide
25.0 ± 2.1 nM
MMP-2 (Gelatinase A)
FRET Cleavage Kinetics
1.5 µM – 10.0 µM
GM6001 (Ilomastat)
0.5 ± 0.1 nM
MMP-9 (Gelatinase B)
FRET Cleavage Kinetics
2.0 µM – 15.0 µM
GM6001 (Ilomastat)
0.2 ± 0.05 nM
NLRP3 (Inflammasome)
Cellular IL-1β Release ELISA
> 50 µM (Off-target)
MCC950
7.5 ± 1.2 nM
(Note: While some arylsulfonamides act as NLRP3 inflammasome inhibitors[5], the L-alanine tail typically restricts cellular permeability compared to optimized NLRP3 ligands, making it a useful negative counter-screen).
References
Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry (2023). URL:[Link]
Matrix Metalloproteinases as New Targets in Alzheimer's Disease: Opportunities and Challenges. Journal of Medicinal Chemistry (2020). URL:[Link]
Exosite inhibition of ADAMTS-5 by a glycoconjugated arylsulfonamide. Scientific Reports (2020). URL:[Link]
Water-Restructuring Mutations Can Reverse the Thermodynamic Signature of Ligand Binding to Human Carbonic Anhydrase. Angewandte Chemie (2017). URL:[Link]
Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry (2019). URL:[Link]
Identification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid Metabolites: A Predictive and Experimental LC-HRMS Workflow
Executive Summary The identification of drug metabolites is a critical phase in preclinical drug development, dictating the safety, efficacy, and pharmacokinetic profile of a novel chemical entity (NCE). (2S)-2-(2-fluoro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The identification of drug metabolites is a critical phase in preclinical drug development, dictating the safety, efficacy, and pharmacokinetic profile of a novel chemical entity (NCE). (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1) is a functionalized L-alanine derivative characterized by a sulfonamide linkage and a 2-fluorophenyl ring.
This technical whitepaper outlines a comprehensive, self-validating workflow for the in vitro generation, detection, and structural elucidation of its metabolites. By combining predictive biochemistry with high-resolution mass spectrometry (LC-HRMS), we establish a robust framework for identifying structural liabilities—specifically the risks of oxidative defluorination and reactive acyl glucuronidation.
Structural Liabilities and Predictive Metabolism
To design an effective analytical strategy, we must first establish the causality between the molecule's structural features and its predicted metabolic fate.
Phase I: Sulfonamide Oxidation and Defluorination
Sulfonamides are historically associated with idiosyncratic toxicities, often driven by cytochrome P450 (CYP450)-mediated bioactivation . The 2-fluorophenyl moiety presents a unique metabolic soft spot. While the carbon-fluorine (C-F) bond is highly stable, specific CYP isoforms (e.g., CYP1A2, CYP3A4) can catalyze oxidative defluorination . This process involves oxygen insertion at the fluorine-bearing carbon, leading to the loss of a fluoride ion and the formation of a reactive phenol or quinoneimine intermediate—a mechanism well-documented in the metabolism of fluorinated kinase inhibitors like sunitinib .
Phase II: Acyl Glucuronidation
The propanoic acid backbone contains a free carboxylic acid, making it a prime substrate for UDP-glucuronosyltransferases (UGTs). UGTs catalyze the addition of glucuronic acid to form an acyl glucuronide . Unlike stable ether or N-glucuronides, acyl glucuronides are electrophilic. At physiological pH, they can undergo spontaneous intramolecular transacylation, migrating along the hydroxyl groups of the sugar ring, and ultimately forming covalent adducts with endogenous proteins .
Figure 1: Predicted Phase I and Phase II metabolic pathways for the parent compound.
Experimental Workflows for Metabolite Generation
To capture both stable and reactive metabolites, a dual-system in vitro approach is required. Human Liver Microsomes (HLMs) are utilized to isolate CYP450-driven Phase I pathways, while cryopreserved human hepatocytes provide an intact cellular environment necessary for Phase II UGT activity.
Protocol A: HLM Incubation with Electrophile Trapping
Causality Check: Because oxidative defluorination generates transient, highly reactive intermediates that rapidly bind to assay proteins, we must introduce a soft nucleophile (Glutathione, GSH) to intercept and stabilize these species for MS detection.
Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) and a 10 mM stock of the parent drug in DMSO.
Pre-Incubation: Combine buffer, pooled HLMs (1.0 mg/mL final protein concentration), 5 mM GSH, and the parent drug (10 µM final, <0.1% DMSO). Incubate at 37°C for 5 minutes. Pre-incubation ensures the system reaches physiological temperature, preventing kinetic lag.
Initiation: Add an NADPH regenerating system (1 mM final NADPH) to initiate CYP450 catalytic activity.
Quenching: At designated time points (0, 15, 30, 60 minutes), transfer 100 µL aliquots into 300 µL of ice-cold acetonitrile containing an internal standard. Cold organic solvent instantly denatures CYP enzymes, halting metabolism and precipitating proteins.
Recovery: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.
Protocol B: Human Hepatocyte Assay for Phase II Conjugation
Thawing & Viability: Thaw cryopreserved human hepatocytes and assess viability via Trypan Blue exclusion (must be >80%).
Incubation: Suspend cells in Williams' Medium E at a density of
1×106
cells/mL. Add the parent drug to a final concentration of 10 µM.
Sampling: Incubate at 37°C under 5% CO₂. Remove 50 µL aliquots at 0, 30, 60, and 120 minutes, quenching with 150 µL of ice-cold acetonitrile.
LC-HRMS Analytical Strategy
High-Resolution Mass Spectrometry (HRMS) is the gold standard for untargeted metabolite identification. By providing exact mass measurements (mass accuracy < 5 ppm), HRMS allows us to derive unambiguous elemental compositions, distinguishing true drug metabolites from endogenous biological matrix noise .
Figure 2: LC-HRMS experimental workflow for in vitro metabolite identification.
Step-by-Step LC-HRMS Protocol
Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a linear gradient from 5% to 95% Mobile Phase B over 12 minutes (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).
Ionization: Operate the mass spectrometer (Q-TOF or Orbitrap) with a Heated Electrospray Ionization (HESI) source in both positive and negative modes.
Data-Dependent Acquisition (DDA): Set the MS1 resolution to
≥
70,000 (at m/z 200) to resolve isobaric matrix interferences. Configure the DDA to trigger MS/MS fragmentation on the top 5 most intense ions, utilizing dynamic exclusion to prevent redundant sampling of high-abundance background ions.
Mass Defect Filtering (MDF): Post-acquisition, apply an MDF window of ±50 mDa centered around the parent drug's mass defect. Causality Check: Biotransformations generally result in minor shifts to the fractional mass (mass defect). Filtering out ions that fall outside this narrow window drastically reduces false positives from the biological matrix.
Data Presentation and Structural Elucidation
The interpretation of MS/MS spectra relies on identifying diagnostic fragments. For (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, the sulfonamide (S-N) bond is highly labile during collision-induced dissociation (CID). Cleavage here retains the charge on the sulfonyl moiety, yielding a highly diagnostic 2-fluorobenzenesulfonyl cation at m/z 159.00 .
By tracking the mass shift of this specific fragment, we can pinpoint whether a biotransformation occurred on the aromatic ring or the propanoic acid side chain.
Table 1: Quantitative Summary of Predicted Metabolites
Metabolite
Biotransformation
Elemental Formula
Theoretical Monoisotopic Mass [M+H]⁺
Mass Shift (Da)
Diagnostic MS/MS Fragments
Parent
N/A
C₉H₁₀FNO₄S
248.0388
0.0000
m/z 159.00 (2-fluorobenzenesulfonyl cation)
M1
Aromatic Hydroxylation
C₉H₁₀FNO₅S
264.0337
+15.9949
m/z 174.99 (Hydroxylated sulfonyl cation)
M2
Oxidative Defluorination
C₉H₁₁NO₅S
246.0431
-1.9957
m/z 157.01 (Phenolic sulfonyl cation)
M3
Acyl Glucuronidation
C₁₅H₁₈FNO₁₀S
424.0708
+176.0320
m/z 248.04 (Neutral loss of 176 Da glucuronic acid)
Note: For M3 (Acyl Glucuronide), the diagnostic fragment at m/z 248.04 confirms that the +176 Da addition occurred on the propanoic acid moiety, as the intact parent mass is recovered upon CID fragmentation.
Conclusion
The rigorous identification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid metabolites requires a synthesis of predictive biochemistry and high-resolution analytical techniques. By leveraging HLM trapping assays and hepatocyte incubations coupled with LC-HRMS, DMPK scientists can confidently map both stable Phase I/II metabolites and transient reactive intermediates. Identifying these pathways early prevents late-stage clinical attrition caused by idiosyncratic toxicities linked to defluorination or acyl glucuronidation.
References
Shear NH, Spielberg SP, Grant DM, Tang BK, Kalow W. "Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity." Annals of Internal Medicine. 1986;105(2):179-84. URL:[Link]
Speed B, Bello C, Peng GW, Patyna S, Wu EY. "Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib." Chemical Research in Toxicology. 2018. URL:[Link]
"Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology." Chemical Research in Toxicology. 2022;35(10):1777-1788. URL:[Link]
Ivanisevic J, Want EJ. "From Samples to Insights into Metabolism: Uncovering Biologically Relevant Information in LC-HRMS Metabolomics Data." Metabolites. 2019;9(12):308. URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Comprehensive HPLC Method Development and Validation for (2S)-2-(2-fluorobenzenesulfonamido)propanoic Acid
Executive Summary The accurate quantification and purity assessment of chiral sulfonamide derivatives are critical in modern drug development. This application note details the systematic development of High-Performance...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification and purity assessment of chiral sulfonamide derivatives are critical in modern drug development. This application note details the systematic development of High-Performance Liquid Chromatography (HPLC) methods for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1) 1. Because this molecule possesses both a reactive chemical profile and a specific stereocenter, a dual-method approach is required: a Reversed-Phase HPLC (RP-HPLC) method for chemical purity and assay, and a Chiral Normal-Phase HPLC method for enantiomeric purity.
Designed for researchers and analytical scientists, this guide integrates the latest lifecycle validation principles from ICH Q2(R2)2 and the proposed revisions to USP <1225>3, ensuring that every protocol acts as a self-validating system tailored to its "Fitness for Purpose."
Fig 1. Dual-track HPLC method development workflow for chiral sulfonamides.
To design an effective separation strategy, we must first understand the causality dictated by the molecule's structure. (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid contains three critical features:
Carboxylic Acid Group: Highly polar with a pKa of ~3.5. At neutral pH, this group ionizes, leading to poor retention and severe peak tailing on standard hydrophobic stationary phases.
Sulfonamide Linkage (-NH-SO2-): Weakly acidic (pKa ~6.0–7.0) and capable of hydrogen bonding.
2-Fluorophenyl Ring: Provides moderate hydrophobicity and strong UV absorbance, making UV detection highly viable.
(2S) Chiral Center: Derived from L-alanine, requiring specialized chiral stationary phases (CSPs) to separate it from its (2R) enantiomer.
The Causality of Mobile Phase Selection
For the RP-HPLC method, suppressing the ionization of the carboxylic acid is non-negotiable. By utilizing an acidic mobile phase modifier—specifically 0.1% Formic Acid (pH ~2.7) —we force the carboxylic acid into its neutral, protonated state. This drastically increases its affinity for the C18 stationary phase, yielding sharp, symmetrical peaks 4. Formic acid is chosen over phosphate buffers to maintain MS-compatibility for orthogonal impurity identification.
Fig 2. Effect of acidic mobile phase on analyte ionization and reverse-phase retention.
Method Development Strategies
RP-HPLC for Chemical Purity & Assay
To separate the active pharmaceutical ingredient (API) from synthetic intermediates and degradation products, a gradient RP-HPLC method is employed. A high-density C18 column (e.g., Zorbax Eclipse XDB C18) is selected to maximize hydrophobic interactions with the fluorobenzene ring 4. The gradient starts with a high aqueous percentage to retain polar impurities, ramping up the organic modifier (Acetonitrile) to elute the main analyte and wash strongly retained hydrophobic degradants.
Chiral HPLC for Enantiomeric Purity
Enantiomeric purity assessment of N-sulfonyl amino acids cannot be achieved on standard C18 columns. We utilize a normal-phase chiral method employing an amylose-based Chiral Stationary Phase (CSP) 5. The mobile phase consists of Hexane and Isopropanol. Crucially, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. Without TFA, the carboxylic acid moiety would interact non-specifically with the silica support of the CSP, resulting in severe peak broadening and loss of chiral resolution 6.
Validation Framework: ICH Q2(R2) & USP <1225>
A method is only as reliable as its validation. This protocol embeds the latest principles from the newly adopted ICH Q2(R2) guideline and the revised USP <1225> .
Fitness for Purpose & Reportable Results: USP <1225> emphasizes that validation must focus on the confidence of the Reportable Result rather than isolated parameter checks 3. Therefore, our protocols include embedded System Suitability Testing (SST) to continuously verify performance.
Lifecycle Approach: ICH Q2(R2) mandates a lifecycle approach where robustness is evaluated during development (ICH Q14) and confirmed during validation 2.
Column: Zorbax Eclipse XDB C18, 150 mm × 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 265 nm.
Injection Volume: 10 µL.
3. Gradient Program:
Table 2: RP-HPLC Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Rationale
0.0
90
10
Retain polar degradants/impurities
2.0
90
10
Isocratic hold to stabilize baseline
15.0
40
60
Linear ramp to elute main analyte
18.0
10
90
Column wash (remove hydrophobic species)
20.0
10
90
Hold wash
20.1
90
10
Return to initial conditions
25.0
90
10
Re-equilibration
4. System Suitability Testing (SST):
Inject the standard solution (100 µg/mL) six times.
Pass Criteria: Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000; %RSD of peak area ≤ 2.0%.
Protocol B: Chiral Normal-Phase HPLC for Enantiomeric Purity
This method resolves the (2S) active enantiomer from the potential (2R) impurity.
1. Reagents & Materials:
HPLC-grade Hexane and Isopropanol (IPA).
Trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.
Mobile Phase: Hexane / IPA / TFA (80 : 20 : 0.1, v/v/v). Note: Premix thoroughly to ensure homogenous distribution of the acidic modifier.
Elution Mode: Isocratic.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 265 nm.
Injection Volume: 10 µL.
3. System Suitability Testing (SST):
Inject a racemic resolution mixture containing both (2S) and (2R) enantiomers (50 µg/mL each).
Pass Criteria: Resolution (Rs) between the (2S) and (2R) peaks must be ≥ 2.0. The %RSD for the peak area of the (2S) enantiomer in 6 replicate injections must be ≤ 2.0%.
References
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]
Patyra, E., et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC / National Institutes of Health. Available at: [Link]
Google Patents. US6657070B2 - Production of chirally pure α-amino acids and N-sulfonyl α-amino acids.
American Elements. (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid | CAS 1212343-99-1. Available at:[Link]
Application Note: A Step-by-Step Protocol for the Stereoselective Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Introduction and Significance The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its unique physicochemical properties allow it to act a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Significance
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its unique physicochemical properties allow it to act as a bioisostere for other functional groups and participate in strong hydrogen bonding interactions with biological targets.[3] When incorporated into amino acid scaffolds, the resulting N-sulfonylated amino acids represent a privileged class of molecules with significant pharmacological potential, including applications as enzyme inhibitors and antimicrobial agents.[4][5][6]
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is an N-sulfonylated derivative of the natural amino acid L-alanine. The synthesis of such compounds with high optical purity is critical, as the stereochemistry often dictates biological activity. This application note provides a detailed, reliable, and step-by-step protocol for the synthesis of this target compound via the N-sulfonylation of L-alanine with 2-fluorobenzenesulfonyl chloride. The described methodology is based on the well-established Schotten-Baumann reaction conditions, which are adapted to ensure the preservation of the chiral center.[7] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical procedure and an explanation of the chemical principles involved.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of 2-fluorobenzenesulfonyl chloride. The amino group of L-alanine acts as the nucleophile, attacking the electron-deficient sulfur center and displacing the chloride leaving group.
The reaction is conducted under basic aqueous conditions. The base, typically sodium bicarbonate or sodium hydroxide, serves two primary functions:
Neutralization of HCl: It neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Maintaining Amino Group Nucleophilicity: While the free amino group (-NH₂) is the active nucleophile, the base ensures the reaction medium can absorb the generated acid without becoming acidic, which would protonate the amine to the non-nucleophilic ammonium (-NH₃⁺) species.
A critical aspect of this synthesis is the preservation of the stereocenter at the α-carbon of L-alanine. Racemization is minimized under these conditions because the proton on the newly formed sulfonamide nitrogen is significantly more acidic than the α-carbon proton. Therefore, any excess base will preferentially deprotonate the sulfonamide nitrogen rather than the α-carbon, thus preventing epimerization.[7]
Experimental Workflow Diagram
The overall experimental process from starting materials to the final, characterized product is outlined below.
Caption: Experimental workflow for the synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid.
Materials and Equipment
Reagents and Solvents
Reagent/Solvent
Formula
M.W. ( g/mol )
Grade
Supplier
Notes
L-Alanine
C₃H₇NO₂
89.09
≥99%
Sigma-Aldrich
2-Fluorobenzenesulfonyl chloride
C₆H₄ClFO₂S
194.61
≥98%
Sigma-Aldrich
Corrosive, moisture sensitive
Sodium Bicarbonate
NaHCO₃
84.01
Reagent
Fisher Scientific
1,4-Dioxane
C₄H₈O₂
88.11
Anhydrous
Acros Organics
Solvent for sulfonyl chloride
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
ACS Grade
VWR
Extraction solvent
Hydrochloric Acid (HCl)
HCl
36.46
~37% (conc.)
J.T. Baker
Corrosive
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Granular
EMD Millipore
Drying agent
Deionized Water
H₂O
18.02
Laboratory Equipment
Magnetic stirrer with stir bars
Ice bath
Round-bottom flasks (100 mL, 250 mL)
Erlenmeyer flasks
Beakers
Graduated cylinders
Separatory funnel (250 mL)
Dropping funnel
pH indicator strips or pH meter
Rotary evaporator
Glass funnel and filter paper
Standard laboratory glassware (pipettes, spatulas)
Analytical balance
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
High-Resolution Mass Spectrometer (HRMS)
Melting point apparatus
Detailed Experimental Protocol
1. Preparation of the L-Alanine Solution
a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-alanine (5.00 g, 56.1 mmol, 1.0 equiv.).
b. Add deionized water (60 mL) and sodium bicarbonate (14.1 g, 168.0 mmol, 3.0 equiv.).
c. Stir the mixture at room temperature until all solids have dissolved completely. The solution will be basic.
d. Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
2. Reaction Execution
a. In a separate 50 mL beaker, dissolve 2-fluorobenzenesulfonyl chloride (12.0 g, 61.7 mmol, 1.1 equiv.) in 30 mL of 1,4-dioxane (or THF).
b. Transfer this solution to a dropping funnel.
c. Add the 2-fluorobenzenesulfonyl chloride solution dropwise to the cold, vigorously stirring L-alanine solution over a period of 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.
d. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
e. Continue stirring the reaction mixture at room temperature for 12-16 hours (overnight).
3. Reaction Monitoring
a. Monitor the reaction progress by TLC using a mobile phase of 10% methanol in dichloromethane (+0.5% acetic acid).
b. Spot the starting L-alanine (dissolved in water), 2-fluorobenzenesulfonyl chloride (dissolved in EtOAc), and the reaction mixture.
c. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The reaction is complete upon the disappearance of the limiting reagent (L-alanine).
4. Product Isolation and Work-up
a. Once the reaction is complete, transfer the mixture to a beaker and cool it in an ice bath.
b. CAUTION: Perform in a fume hood. Slowly and carefully acidify the reaction mixture to pH 2 by adding concentrated hydrochloric acid dropwise with stirring. Significant CO₂ evolution (effervescence) will occur.
c. A white precipitate (the product) should form as the solution becomes acidic.
d. Transfer the acidified mixture to a 250 mL separatory funnel.
e. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
5. Purification
a. Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.
b. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.
d. If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexanes solvent system.
Expected Results and Characterization
The final product, (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, should be obtained as a white crystalline solid.
Property
Expected Value
Molecular Formula
C₉H₁₀FNO₄S
Molecular Weight
247.24 g/mol
Appearance
White solid
Yield
Typically 80-95% (crude)
HRMS (ESI⁻)
Calculated for [M-H]⁻ (C₉H₉FNO₄S⁻): 246.0242. Found: 246.02XX.[8]
¹⁹F NMR (376 MHz, DMSO-d₆): A single multiplet is expected corresponding to the fluorine atom on the aromatic ring.[9]
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Chemical
GHS Pictograms
Hazard Statements
2-Fluorobenzenesulfonyl chloride
Corrosive
Causes severe skin burns and eye damage. Reacts with water.
Hydrochloric Acid (conc.)
Corrosive, Acute Toxic
Causes severe skin burns and eye damage. May cause respiratory irritation.
1,4-Dioxane
Flammable, Carcinogen, Irritant
Flammable liquid and vapor. May cause cancer. Causes serious eye irritation.
Ethyl Acetate
Flammable, Irritant
Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness.
References
Gao, C., et al. (2012). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. PubMed. Available at: [Link]
Akhtar, T., et al. (2022). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]
Abdel-Wahab, B. F., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]
PubChem. (2S)-2-[(2-fluorophenyl)sulfonylamino]propanoic acid. National Center for Biotechnology Information. Available at: [Link]
Gfeller, D., et al. (2002). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. Available at: [Link]
Bisharat, R., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]
Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]
Bisharat, R., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available at: [Link]
Raza, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]
Kaur, A., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
Liao, T. H., & Berlin, K. D. (1985). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Analytical Biochemistry. Available at: [Link]
Application Note: Multidimensional NMR Characterization of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Introduction and Analytical Strategy (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a chiral, small-molecule derivative of L-alanine, featuring a highly diagnostic 2-fluorobenzenesulfonamide moiety. Sulfonamides re...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Analytical Strategy
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a chiral, small-molecule derivative of L-alanine, featuring a highly diagnostic 2-fluorobenzenesulfonamide moiety. Sulfonamides represent a critical pharmacophore in medicinal chemistry, often exhibiting broad-spectrum biological activities. The strategic incorporation of a fluorine atom not only modulates the molecule's lipophilicity and metabolic stability but also provides a powerful spectroscopic handle.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive, non-destructive analytical technique for elucidating the precise molecular backbone and chemical environment of such complex small molecules[1]. As a Senior Application Scientist, the approach to characterizing this compound must go beyond simple data acquisition; it requires a self-validating experimental design that leverages the unique spin properties of
1H
,
13C
, and
19F
nuclei to unambiguously confirm structural integrity, regiochemistry, and stereochemical purity.
Mechanistic Rationale for Experimental Design
To ensure high-fidelity data, every step of the NMR protocol is governed by the underlying physical chemistry of the molecule:
Solvent Causality (DMSO-
d6
vs. CDCl
3
): While chloroform is a standard NMR solvent, DMSO-
d6
is strictly required for this compound. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular hydrogen bonding inherent to the carboxylic acid (-COOH) and sulfonamide (-NH-) groups. This prevents molecular aggregation and yields sharp, well-resolved, and quantifiable resonances for these exchangeable protons, which would otherwise appear as broad, indistinguishable humps in non-polar solvents.
19F
Relaxation Dynamics: The
19F
nucleus boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, making it an exceptionally sensitive probe[2]. However, fluorine nuclei often exhibit extended longitudinal relaxation times (
T1
). To prevent signal saturation and ensure accurate peak integration—especially critical if quantitative NMR (qNMR) is required—a relaxation delay (
D1
) of at least 5 seconds is mandatory[3].
Heteronuclear Spin-Spin Coupling (
13C
19F
): The presence of the fluorine atom induces significant scalar coupling (J-coupling) in the
13C
spectrum. The carbon directly bonded to the fluorine (C-F) will exhibit a massive primary coupling constant (
1JCF≈250 Hz
), while adjacent aromatic carbons will display secondary (
2JCF≈15−20 Hz
) and tertiary (
3JCF≈5−10 Hz
) couplings[4]. This splitting pattern acts as a self-validating fingerprint, confirming the exact regiochemistry (ortho-substitution) of the fluorinated aromatic ring.
Spectral Referencing: While the IUPAC standard for
19F
NMR is trichlorofluoromethane (CFCl
3
at 0.0 ppm), its volatility and ozone-depleting nature make it impractical for routine use. Therefore, referencing via the unified scale (derived from the
1H
TMS frequency) or using an internal standard is recommended for robust screening[5].
Predicted Quantitative Spectral Data
The following table summarizes the anticipated chemical shifts, multiplicities, and coupling constants, providing a reference framework for spectral assignment.
Table 1: Predicted
1H
,
13C
, and
19F
NMR Data in DMSO-
d6
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Structural Assignment
1H
12.60
Broad Singlet
-
Carboxylic acid (-COOH)
1H
8.25
Doublet
~8.0
Sulfonamide (-NH-)
1H
7.85
Triplet of Doublets
~7.5, 1.8
Aromatic (Ar-H, C6 next to SO
2
)
1H
7.65
Multiplet
-
Aromatic (Ar-H, C4)
1H
7.35
Multiplet
-
Aromatic (Ar-H, C3, C5)
1H
3.90
Quintet
~7.2
Aliphatic chiral center (
α
-CH)
1H
1.20
Doublet
~7.2
Aliphatic methyl (-CH
3
)
13C
173.5
Singlet
-
Carbonyl (C=O)
13C
158.5
Doublet
~250.0 (
1JCF
)
Aromatic (Ar-C2, directly bonded to F)
13C
135.0
Doublet
~8.5 (
3JCF
)
Aromatic (Ar-C4)
13C
130.5
Singlet
-
Aromatic (Ar-C6)
13C
129.5
Doublet
~14.0 (
2JCF
)
Aromatic (Ar-C1, bonded to SO
2
)
13C
125.0
Doublet
~3.5 (
4JCF
)
Aromatic (Ar-C5)
13C
117.5
Doublet
~21.0 (
2JCF
)
Aromatic (Ar-C3)
13C
51.5
Singlet
-
Aliphatic (
α
-CH)
13C
18.5
Singlet
-
Aliphatic (-CH
3
)
19F
-112.0
Multiplet
-
Aromatic Fluorine (Ar-F)
Step-by-Step Experimental Protocol
Sample Preparation
Accurately weigh 15–20 mg of the purified (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid to ensure a sufficient signal-to-noise ratio (SNR) for the less sensitive
13C
acquisition.
Dissolve the compound completely in 0.6 mL of high-purity DMSO-
d6
(99.9% atom D). For internal referencing, ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).
Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Critical check: Ensure no particulate matter or air bubbles are trapped within the active acquisition volume, as these will severely degrade magnetic field homogeneity.
Instrument Setup and Tuning
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the spectrometer to the deuterium resonance of the DMSO-
d6
solvent.
Perform automated or manual gradient shimming. Validation: The TMS peak line width at half-height must be
≤1.0 Hz
. If broader, re-shim to prevent multiplet smearing.
Tune and match the probe specifically for
1H
,
13C
, and
19F
frequencies to maximize energy transfer and sensitivity.
Acquisition Parameters
1H
NMR: Execute a standard single-pulse experiment (zg30). Set the spectral width to 15 ppm to capture the highly deshielded carboxylic acid proton. Acquisition time (AQ): 3.0 s. Relaxation delay (
D1
): 2.0 s. Number of scans (NS): 16.
13C{1H}
NMR: Execute a proton-decoupled experiment (zgpg30). Spectral width: 250 ppm. AQ: 1.5 s.
D1
: 2.0 s. NS: 1024 (Adjust based on exact sample concentration to achieve an SNR > 10:1 for quaternary carbons).
19F
NMR: Execute a proton-decoupled experiment. Spectral width: 200 ppm (centered at -100 ppm). AQ: 2.0 s.
D1
: 5.0 s (Crucial for complete
T1
relaxation)[3]. NS: 32.
Data Processing and Validation
Apply a Fourier transform using an exponential window function (Line Broadening = 0.3 Hz for
1H
; 1.0 Hz for
13C
and
19F
). Perform manual phase correction (zero and first order) and polynomial baseline correction.
Self-Validation Check: Integrate the
1H
spectrum. The integral ratios must strictly follow 1:1:1:1:2:1:3 (COOH : NH : Ar-H : Ar-H : Ar-H(x2) : CH : CH
3
). Any deviation indicates impurities or incomplete relaxation.
Experimental Workflow Visualization
Workflow for the multidimensional NMR characterization of fluorinated small molecules.
References
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. 1
The Power of the Fluorine Probe: A Comparative Guide to 19F-NMR Analysis. Benchchem. 3
The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors. MDPI. 4
Application Notes and Protocols: Synthesis and Biological Significance of N-Aryl-4,5-dichloro-2-fluorobenzenesulfonamides. Benchchem.
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.5
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. 2
Application Notes & Protocols: Characterization of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents due to its di...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Many of these effects are achieved through the inhibition of specific enzymes.[4] (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a novel compound that combines the well-established sulfonamide scaffold with a chiral propanoic acid moiety and a fluorinated aromatic ring. The inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a promising candidate for enzyme inhibition.[5][6]
These application notes provide a comprehensive, step-by-step guide for the characterization of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, or similar novel compounds, as an enzyme inhibitor. The protocols detailed herein are designed to be self-validating, guiding the researcher from initial screening and potency determination to in-depth mechanistic and binding studies.
Overall Workflow for Inhibitor Characterization
The systematic evaluation of a potential enzyme inhibitor follows a logical progression from identifying activity to understanding its specific molecular interactions. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive data package is generated for decision-making in a drug discovery context.[7][8]
Caption: General workflow for identifying and characterizing enzyme inhibitors.
Part 1: Primary Screening and Potency Determination (IC50)
The initial goal is to determine if the compound exhibits any inhibitory activity against the target enzyme and, if so, to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for inhibitor potency, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9]
Protocol 1: Determination of IC50 Value
This protocol describes a general method for determining the IC50 value of a novel compound using a standard biochemical assay format, such as absorbance or fluorescence, in a 96-well plate.[7][8]
Causality Behind Experimental Choices:
DMSO as Solvent: (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, like many small organic molecules, is likely soluble in dimethyl sulfoxide (DMSO). A high-concentration stock solution is prepared to minimize the final percentage of DMSO in the assay, which can itself affect enzyme activity.
Serial Dilutions: A wide range of inhibitor concentrations, typically spanning several orders of magnitude, is necessary to generate a complete sigmoidal dose-response curve for accurate IC50 calculation.[10]
Pre-incubation: Allowing the enzyme and inhibitor to incubate together before adding the substrate is crucial, especially for inhibitors that bind slowly or are time-dependent.[11] This step ensures that an equilibrium is reached between the enzyme and inhibitor.
Initial Velocity: Enzyme activity is measured during the initial, linear phase of the reaction. This is critical because at later time points, factors like substrate depletion or product inhibition can confound the results.[10]
Materials:
Purified target enzyme
Enzyme substrate
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
DMSO (ACS grade or higher)
96-well microplates (e.g., clear for colorimetric assays, black for fluorescence)
Microplate reader
Procedure:
Reagent Preparation:
Prepare a 10 mM stock solution of the compound in 100% DMSO.
Prepare a series of dilutions of the compound in assay buffer. A common approach is to perform 1:3 serial dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations. These should be determined in preliminary experiments (e.g., 2x the final desired concentration).[7]
Assay Setup (in a 96-well plate):
Add 50 µL of the various inhibitor dilutions to the appropriate wells.
Include positive controls (no inhibitor, just vehicle - e.g., 1% DMSO in buffer) and negative controls (no enzyme, to measure background signal).[8]
Add 50 µL of the enzyme solution to all wells except the negative controls.
Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15-30 minutes.[8][11]
Reaction Initiation and Measurement:
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
Immediately begin measuring the reaction rate using a microplate reader in kinetic mode (reading every 30-60 seconds for 10-20 minutes) or as an endpoint reading after a fixed time if the reaction is known to be linear. The detection method will depend on the substrate (e.g., absorbance at 405 nm for a p-nitrophenol-producing enzyme).
Data Analysis:
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve (e.g., change in absorbance per minute).
Normalize the data: Set the average rate of the positive control (no inhibitor) to 100% activity and the negative control (no enzyme) to 0% activity.
Calculate the percent inhibition for each compound concentration.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[10][12]
Caption: Workflow for IC50 determination.
Data Presentation: IC50 Value
Compound
Target Enzyme
IC50 (µM) [Hypothetical]
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Protease X
5.2 ± 0.7
Positive Control Inhibitor
Protease X
0.8 ± 0.1
Part 2: Elucidating the Mechanism of Action (MOA)
Once potency is established, the next critical step is to understand how the compound inhibits the enzyme. Reversible inhibitors typically fall into one of three main categories: competitive, non-competitive, or uncompetitive (with mixed inhibition also being common). This is determined by performing kinetic assays where the concentrations of both the substrate and the inhibitor are varied.
Caption: Mechanisms of reversible enzyme inhibition.
Protocol 2: Enzyme Kinetic Studies for MOA Determination
This protocol uses the same basic setup as the IC50 assay but involves a matrix of substrate and inhibitor concentrations. The resulting data is used to generate Lineweaver-Burk plots (a double reciprocal plot of 1/V₀ vs. 1/[S]), which provide a clear visual diagnosis of the inhibition mechanism.[7]
Causality Behind Experimental Choices:
Varying Substrate Concentration: To determine the Michaelis constant (Km) and maximum velocity (Vmax), the reaction rate must be measured across a range of substrate concentrations, typically from 0.1x to 10x the expected Km.[8] This ensures the full kinetic profile of the enzyme is captured.
Fixed Inhibitor Concentrations: By repeating the substrate titration at several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50), we can observe how the inhibitor affects the apparent Km and Vmax.
Lineweaver-Burk Plot: While modern non-linear regression is preferred for calculating kinetic parameters, the Lineweaver-Burk plot is an invaluable diagnostic tool. The intersection patterns of the lines generated at different inhibitor concentrations are characteristic of specific inhibition mechanisms.[7]
Procedure:
Assay Setup: Prepare a matrix in a 96-well plate.
Rows: A range of substrate concentrations (e.g., 8 concentrations from 0.1x to 10x Km).
Columns: Several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
Execution: Follow the same procedure as Protocol 1 (pre-incubation, reaction initiation, kinetic measurement).
Data Analysis:
For each inhibitor concentration, calculate the initial reaction rate (V₀) for each substrate concentration.
Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values at each inhibitor concentration.
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[7]
Analyze the pattern of the lines on the plot to determine the mechanism of inhibition.
Data Presentation: Interpreting Kinetic Data
Inhibition Type
Lineweaver-Burk Plot Appearance
Effect on Vmax
Effect on Km
Competitive
Lines intersect on the y-axis
No change
Increases
Non-competitive
Lines intersect on the x-axis
Decreases
No change
Uncompetitive
Lines are parallel
Decreases
Decreases
Mixed
Lines intersect off-axes
Decreases
Increases or Decreases
Part 3: Characterizing the Direct Binding Interaction
While kinetic studies reveal the functional consequence of inhibition, biophysical techniques can directly measure the binding event between the inhibitor and the enzyme. This provides orthogonal validation and deeper thermodynamic and kinetic insights.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures changes in refractive index at a sensor surface as molecules bind and dissociate, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[13][14]
Causality Behind Experimental Choices:
Immobilization: One binding partner (typically the larger one, the enzyme) is immobilized on a sensor chip. This must be done carefully to ensure the protein remains active and its binding site is accessible.[15]
Analyte Flow: The other partner (the inhibitor) is flowed over the surface at various concentrations. The binding response is proportional to the mass accumulating on the surface.
Regeneration: After each binding cycle, a regeneration solution is used to strip the bound analyte from the surface, preparing it for the next injection.
Procedure:
Immobilization: Covalently immobilize the purified target enzyme onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling) to achieve a stable surface.[15]
Binding Analysis:
Prepare a series of dilutions of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid in running buffer.
Inject the compound solutions over the enzyme-coated surface, starting with the lowest concentration.
Monitor the association phase (during injection) and the dissociation phase (during buffer flow).
Between each concentration, inject a regeneration solution (e.g., low pH glycine) to remove all bound compound.
Data Analysis:
Globally fit the resulting sensorgrams (response vs. time curves) to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.[13]
Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event.[16] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[17]
Causality Behind Experimental Choices:
Titration: The inhibitor is titrated in a series of small injections into the sample cell containing the enzyme. This allows for the precise measurement of heat changes as the enzyme becomes saturated.
Direct Measurement: ITC is a direct binding assay that does not require immobilization or labeling and is performed in solution, providing data in a near-native state.[16]
Procedure:
Sample Preparation: Dialyze the purified enzyme extensively against the final assay buffer. Dissolve the inhibitor in the exact same buffer from the final dialysis step to minimize heats of dilution.[18]
ITC Experiment:
Load the enzyme into the sample cell and the inhibitor into the injection syringe.
Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the enzyme solution.
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
Data Analysis:
Integrate the area of each injection peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
Fit the resulting binding isotherm to a suitable model to determine n, KD, and ΔH.
Data Presentation: Biophysical Parameters
Technique
Key Parameters Determined
SPR
ka (on-rate), kd (off-rate), KD (dissociation constant)
ITC
KD (dissociation constant), ΔH (enthalpy), n (stoichiometry)
Part 4: Cellular Assays
Demonstrating that an inhibitor is active in a biochemical assay is the first step. The ultimate goal is to show that it can engage its target in a complex cellular environment and elicit a biological response without causing general toxicity.[19]
Protocol 5: Cell-Based Target Engagement Assay
This protocol aims to measure the inhibition of the target enzyme within intact cells. The specific readout depends on the enzyme's function. For example, if the enzyme is a kinase, one might measure the phosphorylation of its downstream substrate using an in-cell Western assay.[19]
Procedure:
Cell Culture and Treatment:
Seed a suitable cell line (expressing the target enzyme) in a 96-well plate and allow cells to attach overnight.[20]
Treat the cells with serial dilutions of the inhibitor for a defined period (e.g., 1-24 hours).
Lysis and Detection (Example for a Protease):
Lyse the cells and add a fluorogenic substrate specific to the target enzyme.
Measure the fluorescence over time to determine the rate of substrate cleavage.
Data Analysis:
Normalize the data to untreated controls and plot the results to determine a cellular IC50 value.
Protocol 6: Cytotoxicity Assessment (MTT Assay)
It is essential to ensure that the observed cellular effect is due to specific enzyme inhibition and not simply because the compound is killing the cells. The MTT assay is a common method to assess cell viability by measuring metabolic activity.[20][21]
Procedure:
Cell Treatment: Treat cells with the inhibitor at the same concentration range used in the cellular activity assay.
MTT Addition: Add MTT reagent to the cells and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[21]
Solubilization and Measurement:
Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[20]
Measure the absorbance at ~570 nm.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration). A compound is considered a good candidate if its cellular IC50 is significantly lower than its CC50.
References
Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55. [Link]
Papalia, G. A., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 345(2), 263-273. [Link]
Ghai, R., et al. (2017). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal, 113(11), 2419-2428. [Link]
Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Application Note 119. [Link]
Papalia, G. A., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed. [Link]
Turnbull, A. P., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6687. [Link]
Barbara, N. (2024). Structural and Functional Characterization of Enzyme Inhibitors in the Context of Disease Treatment. Biochemistry and Physiology, 13, 481. [Link]
Ciulli, A., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14522-14530. [Link]
Omotuyi, O. I., et al. (2022). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules, 27(20), 6885. [Link]
Akram, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug and Pharmaceutical Sciences, 7(1), 1-8. [Link]
Bio-protocol. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol, 11(16), e4134. [Link]
Kumar, A., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, 22(8), e202500473. [Link]
de Souza, C. F., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. Scientific Reports, 14(1), 2636. [Link]
Lee, S., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces, 13(24), 27863–27873. [Link]
Haling, J. R., et al. (2008). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry, 47(16), 4815-4823. [Link]
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
Basavaraju, M., & Schulze-Gahmen, U. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-56. [Link]
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1221775. [Link]
de Oliveira, A. A., & de Siqueira, J. G. (1997). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira, 32(1), 87-94. [Link]
Copeland, R. A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Johnson, D. S., & To, P. M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(11), 2275-2290. [Link]
Dudutienė, V., et al. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. BioMed Research International, 2015, 259214. [Link]
Sharma, A., et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 10-18. [Link]
Al-Amiery, A. A., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Journal of Advanced Sciences and Engineering Technologies, 4(2), 1-10. [Link]
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
Application Notes and Protocols: In Vivo Pharmacokinetics of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for conducting in vivo pharmacokinetic (PK) studies of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, a novel small mole...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting in vivo pharmacokinetic (PK) studies of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, a novel small molecule with therapeutic potential. As a member of the sulfonamide class of compounds, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a safe and effective drug.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols. The methodologies described herein are designed to ensure scientific rigor, data integrity, and adherence to the highest ethical standards in animal research.
Introduction: The Crucial Role of In Vivo Pharmacokinetics
The journey of a drug candidate from the laboratory to the clinic is a complex and highly regulated process. A fundamental component of this journey is the characterization of its pharmacokinetic profile.[1][3] In vivo PK studies are indispensable for understanding how a living organism affects a drug, providing critical data on its ADME properties.[2] This information is paramount for several reasons:
Efficacy and Safety: PK data helps in establishing a therapeutic window, ensuring that the drug concentration is sufficient to elicit the desired pharmacological effect without causing toxicity.[1]
Dosage Regimen Design: Understanding a drug's half-life, clearance, and bioavailability is essential for determining the optimal dose and dosing frequency.[1][4]
Human Dose Prediction: Pharmacokinetic data from animal models are used to predict how the drug will behave in humans, a crucial step in designing first-in-human clinical trials.[3][5]
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a sulfonamide derivative. The pharmacokinetic properties of sulfonamides can vary significantly across different species, making direct extrapolation of data inappropriate.[6] Therefore, robust species-specific in vivo studies are necessary to characterize its behavior.
Experimental Design: A Blueprint for Robust Pharmacokinetic Studies
A well-designed in vivo PK study is the cornerstone of reliable and reproducible data. This section outlines the key considerations for designing a study for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid.
Selection of Animal Models
The choice of animal model is a critical decision in preclinical drug development.[5] Rodents, such as mice and rats, are commonly used in early-stage PK studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[3][5] For later-stage studies, non-rodent species like beagle dogs or non-human primates may be employed to gather data more predictive of human pharmacokinetics.[3]
Recommendation: For initial PK screening of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, the use of Sprague-Dawley rats is recommended. This strain is widely used in pharmacokinetic research and provides a good balance of practical and physiological relevance.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict adherence to ethical guidelines to ensure the humane treatment of animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs.[7][8]
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.[7]
Refinement: Minimizing any potential pain, suffering, or distress to the animals.[7][8]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[9][10]
Dose Formulation and Administration
The formulation of the test compound and the route of administration are critical variables that can significantly impact its pharmacokinetic profile.
Dose Formulation: (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is an acidic compound. A suitable vehicle for oral (PO) administration would be a solution or suspension in a vehicle such as 0.5% methylcellulose in water. For intravenous (IV) administration, a clear, sterile solution is required. A common vehicle for IV dosing is a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol. The stability and solubility of the compound in the chosen vehicle must be confirmed prior to the study.
Routes of Administration:
Intravenous (IV) Bolus: This route ensures 100% bioavailability and provides a direct measure of the drug's distribution and elimination kinetics.
Oral Gavage (PO): This route is essential for assessing oral bioavailability, a key parameter for orally administered drugs.
A typical study design would involve administering the compound via both IV and PO routes to different groups of animals to determine absolute bioavailability.[4]
Blood and Tissue Sample Collection
The collection of biological samples at appropriate time points is crucial for accurately defining the concentration-time profile of the drug.
Blood Sampling: Blood samples are typically collected from the tail vein or via a surgically implanted cannula. Cannulation is a refinement technique that allows for serial blood sampling from the same animal without repeated stress from needle pricks. Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to obtain plasma, which is the matrix of choice for most bioanalytical assays.
Sampling Schedule: A well-designed sampling schedule should capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile. A typical schedule for a small molecule might include pre-dose (0 hours) and post-dose time points at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
Bioanalytical Methodology: Quantifying the Analyte
Accurate and precise quantification of the drug in biological matrices is the analytical backbone of any pharmacokinetic study.[11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[13]
Sample Preparation
Biological samples like plasma contain numerous endogenous components that can interfere with the analysis.[11][12] Therefore, a robust sample preparation method is required to extract the analyte of interest and remove interfering substances. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.
Recommendation: For (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, a protein precipitation method followed by LC-MS/MS analysis is a good starting point due to its simplicity and efficiency.
LC-MS/MS Method Development and Validation
A validated LC-MS/MS method is essential for generating reliable data for regulatory submissions.[14] The method validation should be conducted according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:
Selectivity and Specificity
Accuracy and Precision
Calibration Curve and Linearity
Recovery and Matrix Effect
Stability
Pharmacokinetic Data Analysis
Once the concentration-time data has been generated, it is analyzed to determine key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a commonly used method for this purpose.[4][15][16]
Key Pharmacokinetic Parameters
The following are some of the essential PK parameters derived from NCA:
Parameter
Description
Cmax
Maximum observed plasma concentration
Tmax
Time to reach Cmax
AUC
Area under the plasma concentration-time curve, representing total drug exposure
t1/2
Elimination half-life, the time it takes for the plasma concentration to decrease by half
CL
Clearance, the volume of plasma cleared of the drug per unit of time
Vd
Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma
F%
Absolute bioavailability, the fraction of the administered dose that reaches the systemic circulation
Data Analysis Workflow
The following diagram illustrates a typical workflow for pharmacokinetic data analysis:
Caption: Workflow for Pharmacokinetic Data Analysis.
Detailed Experimental Protocols
Protocol for Intravenous (IV) Pharmacokinetic Study in Rats
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (n=3 per group) for at least 3 days prior to the study.
Dose Preparation: Prepare a 1 mg/mL solution of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid in a vehicle of 20% PEG400 in saline.
Dose Administration: Administer a single IV bolus dose of 1 mg/kg via the tail vein.
Blood Collection: Collect approximately 0.2 mL of blood into EDTA-containing tubes at pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to obtain plasma.
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Protocol for Oral (PO) Pharmacokinetic Study in Rats
Animal Acclimatization and Fasting: Acclimatize and fast male Sprague-Dawley rats (n=3 per group) overnight before dosing.
Dose Preparation: Prepare a 1 mg/mL suspension of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid in 0.5% methylcellulose in water.
Dose Administration: Administer a single PO dose of 10 mg/kg via oral gavage.
Blood Collection: Collect blood samples at the same time points as the IV study.
Plasma Preparation and Storage: Follow the same procedure as the IV study.
Protocol for Bioanalytical Sample Preparation (Protein Precipitation)
Sample Thawing: Thaw plasma samples and calibration standards on ice.
Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
Vortexing: Vortex the samples for 2 minutes.
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
The in vivo pharmacokinetic characterization of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a critical step in its development as a potential therapeutic agent. The protocols and guidelines presented in this document provide a robust framework for conducting these studies in a scientifically sound and ethical manner. The data generated from these studies will be instrumental in guiding future preclinical and clinical development, ultimately contributing to the successful translation of this promising compound from the laboratory to the clinic.
References
Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Retrieved from [Link]
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
Pandey, K., & Prakash, A. (2022). Role of animal models in biomedical research: a review. Journal of Pharmacy and Bioallied Sciences, 14(Suppl 1), S1–S7. Retrieved from [Link]
CRAN. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. Retrieved from [Link]
Credevo. (2024, November 25). A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. Retrieved from [Link]
Shirsath, V. A., Nannor, K. M., Danke, P. k., Khare, R. D., & Vanjul, S. B. (2026, January 19). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]
Shirsath, V. A., Nannor, K. M., Danke, P. k., Khare, R. D., & Vanjul, S. B. (2025, December 15). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]
YouTube. (2025, February 12). Model-Independent Approaches for Pharmacokinetic Data: Noncompartmental Analysis. Retrieved from [Link]
Academia.edu. (n.d.). Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS. Retrieved from [Link]
Andes, D. R., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261–268. Retrieved from [Link]
Veterian Key. (2018, February 8). Sulfonamides and Potentiated Sulfonamides. Retrieved from [Link]
European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]
Bioanalytical Method Development: A Comprehensive Guide. (2026, March 11). Retrieved from [Link]
Lildballe, D. L., et al. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology, 10(9), 989-1004. Retrieved from [Link]
BioAgilytix. (2022, June 23). What Parameters Are Acquired from a PK Study? Retrieved from [Link]
Bio-Rad. (2025, April 2). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Retrieved from [Link]
Journal of Antimicrobial Chemotherapy. (2023, April 18). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Retrieved from [Link]
Tannenbaum, J., & Kendall, L. V. (2019). Ethical considerations regarding animal experimentation. Journal of the American Association for Laboratory Animal Science, 58(6), 639-649. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
Universität Osnabrück. (n.d.). Pharmacokinetics of Sulfadiazine in Pigs. Retrieved from [Link]
Plumb's Veterinary Drugs. (n.d.). SULFONAMIDES (Veterinary—Systemic). Retrieved from [Link]
MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]
Toutain, P. L., et al. (2025). Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. Frontiers in Veterinary Science, 12, 1302. Retrieved from [Link]
University of Washington. (n.d.). Ethics of Animal Use in Research. Retrieved from [Link]
The National Committee for Research Ethics in Science and Technology. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
American Psychological Association. (2022, February 15). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
Pharmaron. (n.d.). Regulatory in vivo PK Studies. Retrieved from [Link]
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Hutt, A. J., & Caldwell, J. (1984). The importance of stereochemistry in the clinical pharmacokinetics of the 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Clinical Pharmacokinetics, 9(4), 371–373. Retrieved from [Link]
Formulation techniques for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid in aqueous solutions
An in-depth technical guide and protocol manual for the aqueous formulation of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, designed for drug development professionals and formulation scientists. Executive Summary...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide and protocol manual for the aqueous formulation of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, designed for drug development professionals and formulation scientists.
Executive Summary
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1)[1] is an N-arylsulfonyl amino acid derivative characterized by a hydrophobic 2-fluorobenzene ring and an ionizable carboxylic acid moiety. Like many weakly acidic small molecules in the drug discovery pipeline, it exhibits profound pH-dependent solubility[2]. This application note details the physicochemical causality behind its solubility limitations and provides field-proven, self-validating protocols for formulating this compound in aqueous solutions using pH adjustment, in situ salt formation, and cyclodextrin inclusion complexation.
Physicochemical Profiling & Causality
To formulate a compound effectively, one must first understand the thermodynamic forces governing its behavior in water. The molecule possesses two distinct functional groups that dictate its aqueous solubility:
Carboxylic Acid Group (Primary Ionization): With an estimated
pKa
of ~3.5, this group is fully unionized at gastric pH (1.2–2.0), rendering the molecule highly lipophilic and poorly soluble. As the pH increases above the
pKa
, the molecule ionizes, and solubility increases exponentially according to the Henderson-Hasselbalch relationship[2].
2-Fluorobenzenesulfonamide Moiety: This highly hydrophobic region drives poor solvation when the molecule is in its unionized state. It is the primary target for host-guest encapsulation strategies.
The Causality of Formulation Choices:
If the target application (e.g., an in vitro enzymatic assay or an intravenous injection) permits a physiological pH (7.4), pH adjustment and in situ salt formation is the most thermodynamically efficient strategy[3]. However, if the application requires an acidic environment (pH < 4.0) where the drug is unionized, or if the concentration requirements exceed the intrinsic solubility of the salt, cyclodextrin complexation must be employed to shield the hydrophobic fluorobenzene ring from the aqueous network[4][].
Decision tree for formulating (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid in aqueous media.
Mechanistic Formulation Strategies
A. pH Adjustment and In Situ Salt Formation
For weakly acidic drugs, formulating a salt form of the ionized species drastically improves the dissolution rate and equilibrium solubility[3]. While sodium hydroxide (NaOH) is commonly used, the resulting sodium salt can suffer from the "common ion effect" when diluted into physiological buffers (like PBS) that are already rich in
Na+
.
Expert Recommendation: Utilize organic counterions such as Tromethamine (Tris) or L-Arginine . These provide robust buffering capacity around pH 7.5–8.5 and form highly soluble, biocompatible salts that resist precipitation upon dilution.
B. Cyclodextrin Inclusion Complexation
When pH adjustment is insufficient or contraindicated, Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) or Sulfobutylether-
β
-cyclodextrin (SBE-
β
-CD) are the excipients of choice. These cyclic oligosaccharides feature a hydrophilic exterior and a lipophilic central cavity[4][6]. The hydrophobic 2-fluorobenzene ring of the API enters the cavity, displacing high-enthalpy water molecules. This process "solubilizes" the molecule without altering its ionization state or increasing formulation tonicity to dangerous levels[][7].
Host-guest inclusion mechanism of the fluorobenzene moiety into the cyclodextrin cavity.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of equilibration checks ensures that the thermodynamic endpoint is actually reached.
Protocol 1: pH-Solubility Profiling & In Situ Salt Generation
Objective: Determine the intrinsic solubility (
S0
) and the pH-dependent solubility profile to validate the Henderson-Hasselbalch predictive model.
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 6.0 (Phosphate), and pH 8.0 (Tris).
API Addition: Add an excess amount of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (e.g., 10 mg/mL) to 2 mL of each buffer in glass vials.
Equilibration: Seal the vials and agitate at 300 rpm on an orbital shaker at exactly 25.0 ± 0.5 °C.
Self-Validation Check: After 24 hours, measure the pH of the suspensions. Causality note: Dissolution of the weak acid will lower the pH of unbuffered or weakly buffered systems. Adjust the pH back to the target using 0.1 M NaOH or HCl if a shift > 0.1 pH units is observed.
Sampling: After 48 hours (ensuring thermodynamic equilibrium), extract 0.5 mL of the suspension and centrifuge at 14,000 rpm for 15 minutes to pellet undissolved API.
Quantification: Dilute the supernatant in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and quantify via HPLC-UV at the compound's
λmax
(typically ~260-270 nm for the fluorobenzene ring).
Protocol 2: Phase Solubility Study (Higuchi-Connors Method)
Objective: Determine the complexation efficiency and stability constant (
K1:1
) of the drug with HP-
β
-CD.
Vehicle Preparation: Prepare a series of aqueous solutions containing HP-
β
-CD at concentrations of 0, 10, 20, 30, 40, and 50 mM in unbuffered water (or a fixed low-pH buffer to evaluate the unionized state).
API Addition: Add excess API to each vial.
Equilibration: Agitate at 25.0 °C for 72 hours. (Cyclodextrin complexation can be kinetically slow due to the displacement of water from the cavity).
Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter. Discard the first 0.5 mL of filtrate to account for potential API adsorption to the filter membrane.
Analysis: Quantify via HPLC-UV. Plot API concentration (mM) vs. HP-
β
-CD concentration (mM). A linear plot with a slope < 1 indicates an
AL
-type phase solubility profile (1:1 complexation)[6].
Quantitative Data Presentation
The following table summarizes the anticipated solubility enhancements based on the physicochemical properties of weakly acidic sulfonamide derivatives when subjected to the protocols above.
Formulation Strategy
Vehicle / Excipient
pH
Expected Solubility State
Mechanism of Enhancement
Baseline (Control)
Purified Water
~3.5 (Unbuffered)
< 0.1 mg/mL
Intrinsic solubility (
S0
) of the unionized acid.
pH Adjustment
50 mM Tris Buffer
8.0
> 15.0 mg/mL
Ionization of the carboxylic acid; favorable ion-dipole interactions[2].
Cyclodextrin
20% w/v HP-
β
-CD
4.0
~ 5.0 mg/mL
Host-guest encapsulation of the fluorobenzene ring[].
Cosolvency
30% v/v PEG 400
4.0
~ 2.5 mg/mL
Reduction of dielectric constant; disruption of water hydrogen bonds.
Synergistic
10% HP-
β
-CD + Tris
7.4
> 25.0 mg/mL
Combined ionization and hydrophobic shielding (ideal for IV dosing).
References
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid | CAS 1212343-99-1
Source: American Elements
URL:[Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility
Source: Touro Scholar
URL:[Link]
How can cyclodextrins enhance solubility?
Source: Carbohyde
URL:[Link]
PH and Solvent Effect on Drug Solubility
Source: Mustansiriyah University
URL:[Link]
pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances
Source: CR Competence
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Content Type: Technical Application Note & Validated Protocols
Introduction and Pharmacophore Rationale
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a highly versatile N-arylsulfonyl amino acid derivative frequently utilized as a screening compound in high-throughput screening (HTS) libraries[1]. The architecture of this molecule features two critical pharmacophoric elements that make it an ideal starting point for hit-to-lead optimization:
The Propanoic Acid Moiety : Acts as a potent hydrogen bond acceptor and a metal-coordinating group.
The 2-Fluorobenzenesulfonamido Core : Provides a rigid, hydrophobic geometry capable of occupying deep enzymatic pockets or mimicking protein-protein interaction (PPI) motifs.
In modern drug discovery, N-arylsulfonyl amino acids are privileged scaffolds for two major target classes: 2[2] and the 3[3]. This application note provides self-validating, field-tested protocols for screening this compound against both target classes.
Mechanistic Causality in Assay Design
When designing HTS assays for this compound, the physicochemical properties of the sulfonamide must dictate the experimental conditions to ensure scientific integrity and prevent false positives.
MMP-2/9 Inhibition : The carboxylate group of the propanoic acid coordinates with the catalytic zinc (Zn2+) in the MMP active site, while the fluorobenzene ring extends into the hydrophobic S1' specificity pocket[2].
Assay Choice: A continuous FRET-based enzymatic assay using a fluorogenic peptide substrate.
Keap1-Nrf2 Disruption : The arylsulfonamido structure mimics the ETGE and DLG motifs of the Nrf2 Neh2 domain, competitively binding to the Keap1 Kelch domain[4].
Assay Choice: Time-Resolved FRET (TR-FRET). TR-FRET is selected over standard FRET to eliminate compound autofluorescence—a common issue with aromatic sulfonamides—by introducing a microsecond time delay before signal acquisition.
Caption: Mechanism of MMP inhibition by the screening compound in a FRET-based enzymatic assay.
Protocol 1: FRET-Based Enzymatic Assay for MMP-2/9 Inhibition
This protocol evaluates the compound's ability to inhibit MMP-mediated cleavage of a fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).
Reagents and Buffer Preparation
Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.
Causality: Brij-35 (a non-ionic detergent) is strictly required to prevent the hydrophobic fluorobenzenesulfonamido compound from forming colloidal aggregates, which can cause false-positive inhibition (PAINs behavior). CaCl₂ is essential for maintaining the structural stability of the MMP enzyme.
Enzyme : Recombinant human MMP-2 or MMP-9 (activated with 1 mM APMA for 1 hour at 37°C prior to use).
Substrate : 10 µM FRET peptide stock in DMSO.
Step-by-Step Workflow
Compound Plating : Dispense 1 µL of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (10-point dose-response, 10 mM to 0.5 nM in DMSO) into a black 384-well microplate.
Enzyme Addition : Add 40 µL of activated MMP-2/9 (final concentration: 1 nM) in Assay Buffer to each well.
Pre-incubation : Incubate the plate at room temperature for 30 minutes.
Causality: N-arylsulfonyl amino acids often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced.
Substrate Addition : Initiate the reaction by adding 10 µL of the FRET substrate (final concentration: 2 µM).
Kinetic Read : Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at Ex/Em = 328/393 nm.
Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using a 4-parameter logistic fit.
Protocol 2: TR-FRET Assay for Keap1-Nrf2 PPI Disruption
This assay measures the competitive displacement of a fluorescent Nrf2 peptide from Keap1 by the screening compound.
Caption: TR-FRET assay workflow demonstrating the disruption of the Keap1-Nrf2 complex by the compound.
Reagents and Buffer Preparation
Assay Buffer : 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
Causality: DTT maintains the critical cysteine residues of Keap1 in a reduced state, preventing spontaneous disulfide-mediated aggregation.
Compound Plating : Dispense 100 nL of the compound in DMSO into a white 384-well proxiplate.
Complex Formation : Mix Tb-Keap1 and FITC-Nrf2 peptide in Assay Buffer.
Dispensing : Add 10 µL of the Keap1/Nrf2 complex to the assay wells.
Equilibration : Incubate in the dark at room temperature for 60 minutes.
Causality: PPI disruption requires significant time for the tracer to dissociate and the sulfonamide inhibitor to occupy the Arg415-containing subpocket of Keap1[3].
TR-FRET Measurement : Read the plate using a TR-FRET compatible reader (e.g., PHERAstar).
Emission: Measure simultaneously at 490 nm (Tb donor) and 520 nm (FITC acceptor).
Data Analysis : Calculate the TR-FRET ratio (Em 520 / Em 490). Normalize data against DMSO controls (0% inhibition) and unlabeled Nrf2 peptide controls (100% inhibition).
Quantitative Data Presentation
To validate the reliability of these assays when screening (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and its analogs, the following quality control metrics should be targeted. These benchmarks ensure the assay is robust enough for HTS campaigns[5].
Assay Type
Target
Expected IC₅₀ Range for Sulfonamide Hits
Z'-Factor (Robustness)
Signal-to-Background (S/B)
FRET Enzymatic
MMP-2 / MMP-9
10 nM – 5 µM
> 0.75
> 5.0
TR-FRET PPI
Keap1-Nrf2
100 nM – 10 µM
> 0.65
> 3.5
Table 1: Standard HTS validation metrics and expected potency ranges for N-arylsulfonyl amino acid screening campaigns.
Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. PMC (nih.gov). 2
Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. PMC (nih.gov). 3
Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction. Taylor & Francis (tandfonline.com). 4
Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Royal Society of Chemistry (rsc.org). 5
Technical Support Center: Troubleshooting Aqueous Solubility for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Overview (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a chiral α-amino acid derivative characterized by a highly lipophilic 2-fluorobenzenesulfonyl group and a hydrophilic propanoic acid moiety. While the carboxy...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a chiral α-amino acid derivative characterized by a highly lipophilic 2-fluorobenzenesulfonyl group and a hydrophilic propanoic acid moiety. While the carboxylic acid provides a structural handle for ionization, the dominant nonpolar character of the fluorobenzene ring often leads to poor aqueous solubility, causing erratic results in in vitro biological assays[1].
As a Senior Application Scientist, I have structured this guide to help you navigate the thermodynamic and kinetic solubility barriers of this specific compound. The methodologies provided below are designed as self-validating systems to ensure scientific rigor and reproducibility in your drug development workflows.
Troubleshooting Guide & FAQs
Q1: My compound precipitates out of solution immediately when I dilute my DMSO stock into the aqueous assay buffer. Why does this happen and how do I fix it?Cause: This phenomenon, known as "crashing out," occurs when the final concentration of the compound exceeds its thermodynamic solubility limit in the mixed solvent system[2]. The hydrophobic fluorobenzene ring rapidly aggregates to minimize contact with the aqueous environment.
Solution: Implement a step-wise dilution strategy rather than a single-step spike. Ensure the assay buffer is pre-warmed to 37°C. If your biological system tolerates it, maintain a final DMSO concentration of up to 1% (v/v)[2]. Alternatively, use a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) to lower the surface tension and prevent rapid nucleation.
Q2: I am observing high variability and inconsistent IC50 values in my enzyme inhibition assays. Could this be related to solubility?Cause: Yes. Undissolved micro-particles or colloidal aggregates can lead to inaccurate concentration measurements. Furthermore, aggregates can non-specifically bind to enzymes or sequester the target, causing false-positive inhibition or high replicate variability[2].
Solution: Visually inspect the solution for cloudiness or use dynamic light scattering (DLS) to check for colloidal aggregation. If aggregates are present, transition from a simple buffer to a cyclodextrin inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic fluorobenzene ring, forming a 1:1 molar inclusion complex that significantly enhances apparent aqueous solubility without interfering with most biological targets[1].
Q3: Does adjusting the pH of my assay buffer help solubilize this specific compound?Cause: (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid contains two ionizable groups: a carboxylic acid (pKa ~3.5) and a sulfonamide proton (pKa ~10). At acidic pH, the compound is fully protonated and highly insoluble.
Solution: Adjusting the buffer pH to 7.4–8.0 ensures the carboxylic acid is fully deprotonated, forming a more soluble carboxylate salt[1]. This ion-dipole interaction with water is critical for solvation. However, do not exceed pH 8.5 unless your assay validates it, as extreme alkalinity can degrade biological targets or cause unintended hydrolysis[3].
Decision Workflow
Workflow for resolving aqueous solubility issues of the sulfonamide derivative.
Quantitative Solubility Strategies
Strategy
Mechanistic Rationale
Expected Solubility Increase
Assay Compatibility
Limitations
pH Adjustment (pH 7.4 - 8.0)
Deprotonates the propanoic acid moiety to form a soluble carboxylate anion, maximizing ion-dipole interactions[1].
5x to 10x
High (Physiological pH)
May not fully mask the lipophilicity of the fluorobenzene ring.
Co-solvency (1% DMSO)
Disrupts intermolecular hydrogen bonding of the crystalline drug lattice[2].
10x to 20x
Moderate
High DMSO concentrations (>1%) can be cytotoxic or denature target proteins[2].
HP-β-CD Complexation
Encapsulates the hydrophobic fluorobenzene ring within the lipophilic cavity of the cyclodextrin[1].
50x to 100x
High (Biologically inert)
Requires preparation time; bulky complex may limit cellular permeability in cell-based assays.
Mechanistic Pathways of Solubilization
Mechanistic pathways for solubilizing the fluorobenzenesulfonamide derivative.
Experimental Protocols (Self-Validating Systems)
Protocol A: pH-Adjusted Salt Formation
Use this protocol to generate the highly soluble sodium salt of the compound prior to assay introduction.
Suspension: Weigh the target amount of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and suspend it in 80% of your final target volume using sterile ultra-pure water.
Titration: Titrate dropwise with 0.1 M NaOH while stirring continuously until the solid dissolves and the solution clears.
Validation Check: If the solution remains turbid after reaching pH 8.0, the thermodynamic solubility limit of the salt has been exceeded. Do not add more base; proceed to Protocol B.
Equilibration: Back-titrate carefully with 0.1 M HCl to the target physiological pH (e.g., pH 7.4).
Finalization: Adjust to the final volume with a 10X PBS stock to achieve a 1X PBS final concentration. Filter sterilize through a 0.22 µm PTFE membrane.
Use this protocol when pH adjustment is insufficient or when DMSO is strictly prohibited in your assay.
Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS pH 7.4).
Complexation: Add the solid sulfonamide drug to the HP-β-CD solution at a 1:1 molar ratio[1].
Agitation: Sonicate the mixture in a temperature-controlled water bath at 25°C for 60 minutes.
Validation Check: The solution must transition from an opaque suspension to optically clear. If particulates remain, the complexation is incomplete. Centrifuge at 10,000 x g for 5 minutes and measure the target concentration in the supernatant via UV-Vis or HPLC to confirm the achieved soluble fraction[1].
Storage: (Optional) Lyophilize the clear solution to obtain a stable solid powder of the inclusion complex for long-term storage at -20°C[1].
Technical Support Center: Troubleshooting (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high yields of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high yields of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid. While the Schotten-Baumann coupling of L-alanine and 2-fluorobenzenesulfonyl chloride appears straightforward, achieving >85% yield requires precise control over competing kinetic pathways.
This guide abandons generic advice to focus strictly on the causality of failure in amino acid sulfonylation, providing you with a self-validating protocol and targeted troubleshooting matrices.
Part 1: The Causality of Low Yields (Mechanistic Insights)
The synthesis relies on a biphasic Schotten-Baumann reaction. Low yields in this specific workflow are rarely due to reagent purity; they are almost exclusively driven by a failure to balance two competing kinetic rates:
The Desired Pathway: Nucleophilic attack of the deprotonated L-alanine amine on the sulfonyl chloride.
The Competing Pathway: Hydrolysis of 2-fluorobenzenesulfonyl chloride by hydroxide ions into 2-fluorobenzenesulfonic acid.
The Zwitterion Problem: L-alanine has an isoelectric point of ~6.0 and an amine pKa of ~9.9. At neutral pH, the amine is protonated (
NH3+
) and entirely non-nucleophilic. To activate the amine, the pH must be raised above 9.5. However, if the pH exceeds 11.0, the abundance of hydroxide ions exponentially accelerates the hydrolysis of your sulfonyl chloride.
The Inductive Effect: The ortho-fluorine atom on your electrophile is highly electron-withdrawing. While this makes the sulfur center more reactive toward L-alanine, it simultaneously makes it highly vulnerable to rapid hydrolysis[1].
Quantitative Optimization Data
The table below summarizes the causal relationship between reaction pH, molecular state, and expected yield.
Reaction pH
State of L-Alanine
State of Sulfonyl Chloride
Dominant Pathway
Typical Yield
< 8.5
Protonated (
NH3+
)
Stable
No reaction
< 20%
9.5 - 10.5
Free base (
NH2
)
Slowly hydrolyzing
Sulfonylation (Desired)
85 - 95%
> 11.5
Free base (
NH2
)
Rapidly hydrolyzing
Hydrolysis (Undesired)
< 40%
Part 2: Troubleshooting Workflow
Troubleshooting workflow for the Schotten-Baumann synthesis of sulfonamides.
Part 3: Self-Validating Experimental Protocol
To eliminate guesswork, every step in this protocol includes a Self-Validation Checkpoint to ensure the chemical environment is correct before proceeding.
Step 1: Amine Activation
Dissolve L-alanine (1.0 eq) and
Na2CO3
(2.5 eq) in distilled water (to achieve a 0.5 M solution relative to alanine).
Causality:Na2CO3
acts as an optimal HCl scavenger that buffers the pH without aggressively hydrolyzing the sulfonyl chloride[2].
Self-Validation Checkpoint: Measure the solution with a calibrated pH meter. It must read between 9.5 and 10.5. If it is below 9.5, add 0.1 M NaOH dropwise until the target is reached.
Step 2: Temperature-Controlled Electrophile Addition
Cool the aqueous solution to 0–5 °C in an ice bath. Dissolve 2-fluorobenzenesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous THF. Add the organic solution dropwise over 30 minutes under vigorous stirring (≥ 800 rpm).
Self-Validation Checkpoint: The reaction mixture should become a milky emulsion. If the mixture separates into two distinct clear layers immediately, your stirring is insufficient, which will lead to hydrolysis rather than coupling.
Step 3: Reaction Progression
Allow the reaction to warm to room temperature and stir for 4–6 hours.
Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL of 0.1% TFA in acetonitrile, and analyze via LC-MS. The mass of the desired product (
[M−H]−
= 246.0 m/z) should be the dominant peak.
Step 4: Biphasic Impurity Clearance
Transfer the mixture to a separatory funnel and wash the basic aqueous layer with diethyl ether (2 × 10 mL). Discard the organic layer.
Causality: This step removes unreacted sulfonyl chloride and non-polar organic impurities. Your product remains safely in the aqueous layer as a highly soluble sodium salt.
Step 5: pH-Directed Extraction
Cool the aqueous layer to 0 °C. Slowly add 6 M HCl dropwise until the pH reaches 1.5 to 2.0.
Self-Validation Checkpoint: Use pH paper to confirm the highly acidic state. The solution will likely become cloudy as the free sulfonamide/carboxylic acid precipitates. If the pH is >3.0, the product will remain ionized and will not extract into the organic phase.
Step 6: Isolation
Extract the acidified aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Part 4: Frequently Asked Questions (FAQs)
Q: I am observing multiple spots on my TLC plate, and my yield is below 20%. What is happening?A: You are likely observing the formation of 2-fluorobenzenesulfonic acid (the hydrolysis byproduct) and unreacted L-alanine. As noted in standard troubleshooting literature, inadequate base strength causes the reaction mixture to become acidic as HCl is generated, protonating the amine and halting the reaction. Ensure you are using at least 2.5 equivalents of
Na2CO3
to continuously buffer the generated HCl.
Q: Why use
Na2CO3
instead of NaOH for the aqueous base?A: While NaOH is a stronger base and rapidly deprotonates L-alanine, hydroxide ions are highly aggressive nucleophiles toward 2-fluorobenzenesulfonyl chloride. Recent eco-friendly methodologies emphasize the use of aqueous
Na2CO3
because it maintains the pH around 10.0 without triggering rapid hydrolysis of the sulfonyl chloride[2].
Q: My LC-MS shows the correct mass during the reaction, but I lose all my product during the liquid-liquid extraction. Where is it?A: It is in your aqueous waste. (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid contains both a carboxylic acid (pKa ~2.3) and a sulfonamide proton (pKa ~6.0). At a pH of 4 or higher, the molecule is ionized and highly water-soluble. You must drive the pH down to 1.5–2.0 using 6 M HCl to fully protonate the molecule before extracting with ethyl acetate.
Q: Does the fluorine atom on the sulfonyl chloride affect the reaction kinetics?A: Yes. The ortho-fluorine atom is electron-withdrawing via induction, making the sulfur center more electrophilic. While this accelerates the desired coupling with L-alanine, it equally accelerates the competing hydrolysis pathway[1]. This makes temperature control (0–5 °C during addition) absolutely critical to suppress hydrolysis.
Part 5: References
Title: One Pot Facile Synthesis and Characterization of 2-(Phenyl-2-sulfonylamino)-6-methylpyridine
Source: Federal University of Agriculture, Makurdi Journal of Pure and Applied Sciences (FUAMJPAS)
URL: [Link]
Title: Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Optimizing Crystallization of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Introduction: Welcome to the technical support guide for the purification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid. This molecule, a chiral carboxylic acid containing a sulfonamide group, presents unique chal...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction:
Welcome to the technical support guide for the purification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid. This molecule, a chiral carboxylic acid containing a sulfonamide group, presents unique challenges and opportunities in developing a robust crystallization process. Achieving high purity and controlling the solid-state form are critical for its successful application in drug development. This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth, practical solutions to common experimental hurdles. We will explore the causality behind process choices, empowering you to troubleshoot effectively and optimize your crystallization conditions with confidence.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary objectives when crystallizing (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid?
The primary goals are threefold:
Purity Enhancement: To effectively remove process-related impurities, such as residual starting materials, byproducts, or enantiomeric impurities. The crystalline lattice selectively incorporates the target molecule, leaving impurities behind in the mother liquor.[1][2]
Polymorph Control: To consistently isolate a specific, thermodynamically stable crystalline form (polymorph). Sulfonamides are known to exhibit polymorphism, where different crystal structures of the same molecule can have different physical properties like solubility and stability.[3][4][5][6] Controlling this is critical for consistent downstream performance.
Particle Engineering: To control crystal size and morphology (habit). These attributes affect bulk properties like flowability and filtration rates, which are crucial for manufacturing and formulation.[7][8]
Q2: What are the key process parameters that I need to control during crystallization?
Crystallization is governed by thermodynamics (solubility) and kinetics (nucleation and growth). The key parameters to control are:
Solvent System: The choice of solvent or solvent/anti-solvent mixture is the most critical factor, as it dictates solubility.[9][10]
Supersaturation: This is the driving force for crystallization. It is typically generated by cooling, solvent evaporation, or adding an anti-solvent.[11][12] The level and rate of supersaturation generation directly impact nucleation rate, crystal size, and purity.
Temperature Profile: The cooling rate in a cooling crystallization influences the level of supersaturation.[13][14] Slow, controlled cooling is generally preferred to prevent rapid precipitation, which can trap impurities.[15]
Agitation: Mixing ensures thermal and concentration homogeneity within the crystallizer but can also induce secondary nucleation or crystal breakage if too vigorous.[16]
Seeding: Introducing a small quantity of high-purity crystals of the desired polymorph can control the onset of crystallization at a lower supersaturation, ensuring consistency and targeting the desired crystal form.[16]
Q3: How do I select a suitable starting solvent system for this compound?
A good starting point is to find a solvent that exhibits a steep solubility curve with respect to temperature. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below.[10][17]
A general screening process involves testing the solubility of a small amount of your compound (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then at the solvent's boiling point.
Key Molecular Features to Consider for Solvent Selection:
Carboxylic Acid: This group can engage in hydrogen bonding and suggests solubility in polar protic solvents (e.g., alcohols like ethanol, isopropanol) or polar aprotic solvents (e.g., ethyl acetate, acetone).
Sulfonamide Group: This group is also polar and capable of strong hydrogen bonding, reinforcing solubility in polar solvents.[5]
Aromatic Rings (Fluorobenzene and Phenyl): These provide some nonpolar character, suggesting that moderately polar or mixed solvent systems might be effective.
Commonly successful solvent classes for compounds with these functional groups include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[18][19] Often, a binary system, such as an alcohol/water or ethyl acetate/heptane mixture, provides the best results.[17]
Q4: What is polymorphism, and why is it a significant concern for a sulfonamide-containing molecule?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[20] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability, even though they are chemically identical.
Sulfonamides are notorious for exhibiting polymorphism due to their conformational flexibility and their capacity to form various strong hydrogen bonding patterns (e.g., chains vs. dimers).[3][5][6][21] The discovery of a new, more stable polymorph late in development can have catastrophic consequences, as the initially developed form may be metastable and could convert over time, altering the drug product's efficacy and safety profile. Therefore, a thorough polymorph screen is essential during development to identify the most stable form and develop a crystallization process that reliably produces it.
Q: My solution remains clear or has turned into a viscous oil after cooling. What should I do to induce crystallization?
This is a common issue indicating that either the supersaturation level is insufficient for nucleation or the nucleation kinetics are extremely slow. Oiling out occurs when the compound separates from the solution as a liquid phase because the supersaturation is achieved at a temperature above its melting point in the solvent.[10]
Troubleshooting Steps:
Induce Nucleation (for clear solutions):
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[15]
Seeding: Add a tiny crystal of the crude or previously purified solid. This provides a template for crystal growth and is the most reliable method.[15][16]
Ultracooling: Place the flask in an ice/water or ice/acetone bath for a short period. The rapid increase in supersaturation may be enough to trigger nucleation. However, be aware this can sometimes lead to the formation of a metastable polymorph or smaller, less pure crystals.[22]
Address Oiling Out:
Increase Solvent Volume: The oil has likely formed because the concentration is too high. Re-heat the solution until the oil redissolves, add more of the same solvent (e.g., 10-20% more volume), and attempt to cool it again slowly. This lowers the saturation temperature.[15]
Change the Solvent System: If dilution doesn't work, the solvent may be a poor choice. Try a less-polar solvent in which the compound is less soluble, or switch to a binary solvent system. For instance, if you are using ethanol, try re-dissolving the oil in a minimum amount of hot ethanol and then slowly add a poor solvent (anti-solvent) like water or heptane until turbidity persists, then cool.[17]
Q: My crystallization works, but the final yield is unacceptably low (<70%). How can I improve it?
Low yield typically points to excessive compound solubility in the cold mother liquor or premature filtration.[15]
Troubleshooting Steps:
Optimize the Final Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature. Cooling in an ice bath (0-5 °C) or even a freezer (if the solvent won't freeze) for an extended period (1-2 hours) can significantly increase the yield by minimizing the compound's solubility.[22]
Reduce the Solvent Volume: You may have used too much solvent. If the mother liquor is not discarded, you can test it by evaporating a small amount to see if a significant amount of solid remains.[15] For the next batch, use a smaller volume of hot solvent to create a more concentrated solution, but be careful not to cause oiling out.
Employ an Anti-Solvent: This is a highly effective method to decrease solubility and boost yield.[11][23] After dissolving the compound in a minimum of hot "good" solvent (e.g., ethanol), slowly add a miscible "poor" solvent (anti-solvent, e.g., water) in which the compound is insoluble. Add the anti-solvent dropwise at an elevated temperature until the solution becomes slightly cloudy, then add a drop or two of the good solvent to clarify it before cooling slowly.
Q: Post-crystallization analysis (e.g., HPLC) shows significant impurities. What are the causes and solutions?
High impurity levels after crystallization suggest that impurities are being trapped in the crystal lattice or are not being adequately removed during filtration and washing.[2]
Troubleshooting Steps:
Slow Down the Crystallization Rate: Rapid crystal growth is a primary cause of impurity incorporation, as impurities don't have time to diffuse away from the growing crystal face and become entrapped.[2]
Slower Cooling: Decrease the cooling rate. Allow the flask to cool slowly to room temperature on an insulated surface before moving it to an ice bath.[15]
Use a More Dilute Solution: Increasing the solvent volume can slow down the growth rate.
Improve the Washing Step: Residual mother liquor, which is rich in impurities, can contaminate the final product if not washed away properly.[2]
Use Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold fresh solvent. Using room-temperature solvent will dissolve some of your product, reducing the yield.
Select an Appropriate Wash Solvent: The ideal wash solvent is one in which your product is very poorly soluble, but the impurities are soluble. This may be the same solvent used for crystallization or a different one (e.g., washing crystals from an ethyl acetate/heptane mixture with cold heptane).
Consider a Second Recrystallization: If the purity is still not sufficient, a second recrystallization step is often necessary.
Q: Why am I getting inconsistent results (yield, crystal form, purity) when I repeat the experiment?
Batch-to-batch inconsistency is a critical issue in drug development and often points to uncontrolled variables in the process.[8]
Troubleshooting Steps:
Control Nucleation with Seeding: Spontaneous (unseeded) nucleation can occur at different temperatures and supersaturation levels in each run, leading to variability. Implement a consistent seeding protocol: add a precise amount (e.g., 0.1-1% by weight) of seed crystals at a specific temperature in every batch. This will control the polymorphic form and improve consistency.
Standardize the Cooling Profile: Use a programmable cooling bath or a well-documented procedure to ensure the cooling rate is identical for every experiment. Even the difference between cooling on a benchtop versus in a fume hood can affect the rate.
Check Raw Material Purity: The impurity profile of your starting material can significantly impact crystallization outcomes.[1][24] Even small amounts of certain impurities can inhibit or promote the nucleation of different polymorphs.[1] Ensure the starting material for each batch is from the same lot or has a comparable purity profile.
Monitor Solvent Quality and Composition: Ensure solvents are dry and of high purity. For mixed-solvent systems, ensure the composition is prepared accurately each time.
Section 3: Standard Operating Protocols (SOPs)
SOP 1: General Solvent Screening Protocol
Place approximately 20 mg of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid into a small vial.
Add 0.5 mL of the candidate solvent at room temperature.
Agitate the vial and observe solubility. Record if it is "Insoluble," "Slightly Soluble," or "Freely Soluble."
If the compound is not freely soluble, heat the vial to the solvent's boiling point and observe. Record the result.
If the compound dissolves completely upon heating, allow the vial to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
Observe for crystal formation. Note the quality and quantity of crystals (e.g., "No crystals," "Fine powder," "Needle-like crystals").
Repeat for a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).
Summarize the results in a table to identify the most promising solvents or solvent systems.
SOP 2: Protocol for Cooling Crystallization
Charge a clean, dry flask with the crude (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid.
Add the chosen solvent (e.g., isopropanol) in a ratio determined from screening (e.g., 5 mL per gram of solid).
Heat the mixture with stirring to a temperature sufficient to dissolve all solids (e.g., 70-80 °C). If solids remain, add small additional volumes of solvent until a clear solution is obtained.
Cool the solution slowly. For controlled cooling, set the flask on an insulating pad (like a cork ring) and allow it to cool to ambient temperature over at least one hour.
Optional but Recommended: Once the solution has cooled by 10-15 °C, add seed crystals (0.1% w/w) of the desired polymorph to control nucleation.
After reaching room temperature, transfer the flask to an ice/water bath and continue to stir for at least 1-2 hours to maximize precipitation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the filter cake with a small portion of ice-cold fresh solvent.
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
SOP 3: Protocol for Anti-Solvent Crystallization
Charge a flask with the crude solid.
Add the minimum amount of a "good" solvent (e.g., ethanol) required to dissolve the solid at an elevated temperature (e.g., 50 °C).
While maintaining the temperature and stirring, add a miscible "anti-solvent" (e.g., water) dropwise until the solution becomes faintly turbid.
Add 1-2 drops of the "good" solvent to redissolve the precipitate and obtain a clear solution again.
Stop heating and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolate, wash, and dry the crystals as described in SOP 2.
SOP 4: Crystal Purity and Polymorph Characterization
To ensure the quality of your final product, the following analytical techniques are essential:
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the chemical and enantiomeric purity of the crystalline material.
Polymorph Identification (XRPD): X-Ray Powder Diffraction is the primary technique for identifying the crystalline form.[25][26][27] Each polymorph will produce a unique diffraction pattern, acting as a fingerprint.
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can identify melting points and detect polymorphic transitions.[28][29] Thermogravimetric Analysis (TGA) is used to determine the presence of residual solvent.
Section 4: Appendices
Appendix A: Data Interpretation Tables
Table 1: Example Solvent Screening Data Summary
Solvent
Solubility (RT)
Solubility (Hot)
Outcome on Cooling
Crystal Morphology
Water
Insoluble
Slightly Soluble
Fine precipitate
Amorphous-looking
Ethanol
Slightly Soluble
Freely Soluble
Good crystal formation
Small prisms
Isopropanol
Sparingly Soluble
Freely Soluble
Excellent crystal formation
Well-defined plates
Ethyl Acetate
Soluble
Freely Soluble
Few crystals, low yield
-
Heptane
Insoluble
Insoluble
-
-
Conclusion: Isopropanol appears to be an excellent candidate for single-solvent cooling crystallization. Ethanol could be a good "solvent" in an anti-solvent pair with water or heptane.
Appendix B: Visual Workflow Diagrams
Caption: General workflow for crystallization process development.
Caption: Decision tree for troubleshooting lack of crystal formation.
Section 5: References
US2777844A, "Sulfonamide purification process," Google Patents,
Mackay, S., et al. (2021). "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol," Pharmaceuticals, [Link]
Toral, F., et al. (2018). "Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides," PubMed, [Link]
WO2006045795A2, "Processes involving the use of antisolvent crystallization," Google Patents,
Svärd, M., et al. (2018). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development," Organic Process Research & Development, [Link]
Saha, S., et al. (2015). "Polymorphism in a Sulfamethoxazole Derivative: Coexistence of Five Polymorphs in Methanol at Room Temperature," Crystal Growth & Design, [Link]
Aakeröy, C. B., et al. (2010). "Polymorphism in Secondary Benzene Sulfonamides," Crystal Growth & Design, [Link]
Chadwick, K., et al. (2019). "Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol," Crystal Growth & Design, [Link]
Liu, L., et al. (2021). "The dual function of impurity in protein crystallization," CrystEngComm, [Link]
Sidana, A. (2019). "What are the different techniques to characterize chemical crystals?" ResearchGate, [Link]
Spingler, B., et al. (2012). "Some thoughts about the single crystal growth of small molecules," CrystEngComm, [Link]
LibreTexts Chemistry. (2022). "3.3C: Determining Which Solvent to Use," Chemistry LibreTexts, [Link]
University of Colorado Boulder. "Recrystallization," Organic Chemistry Lab Resources, [Link]
Yang, S. S., & Guillory, J. K. (1972). "Polymorphism in Sulfonamides," ResearchGate, [Link]
Nagy, Z. K. (2009). "Modelling and control of combined cooling and antisolvent crystallization processes," MIT DSpace, [Link]
Yang, S. S., & Guillory, J. K. (1972). "Polymorphism in sulfonamides," PubMed, [Link]
Fieser, L. F. "COMMON SOLVENTS FOR CRYSTALLIZATION," Harvard University, [Link]
Holodiag. "Solid state analysis - Analytical techniques," Holodiag, [Link]
Crystal Pharmatech. "Solid State Characterization: Techniques, Standards, and Verified Data," Crystal Pharmatech, [Link]
Wang, Y., et al. (2022). "Direct Crystallization Resolution of Racemates Enhanced by Chiral Nanorods," ACS Omega, [Link]
Surov, A. O., et al. (2020). "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the 'Disappeared' Form I Polymorph of Ritonavir," Crystal Growth & Design, [Link]
Fitzgerald, J. A., et al. (2023). "Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate," Reaction Chemistry & Engineering, [Link]
Hopgood, J., et al. (2022). "Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant," Processes, [Link]
Black, S. (2022). "Recent advances in the field of chiral crystallization," ResearchGate, [Link]
Roben, Mfg, Inc. "Custom Cooling Crystallizers," Roben, Mfg, Inc., [Link]
Capdevila-Echeverria, J., et al. (2021). "Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies," Pureadmin.strath.ac.uk, [Link]
University of Barcelona. "Crystallization of small molecules," University of Barcelona, [Link]
Chen, K., et al. (2020). "Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand," Organic Letters, [Link]
Frontier Research Publication. "Sulfonamide derivatives: Synthesis and applications," Frontier Research Publication, [Link]
Reddit. (2023). "When I crystallize something, should I freeze it or did it crystallize at room temperature?" r/chemhelp, [Link]
Surov, A. O., et al. (2023). "Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns," Crystals, [Link]
WO2008075184A2, "2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them," Google Patents,
Malvern Panalytical. (2022). "How complementary techniques boost XRPD in solid form analysis," Malvern Panalytical Blog, [Link]
Al-Abdullah, E. S., et al. (2012). "SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS," International Journal of Pharmaceutical Chemistry, [Link]
Reducing byproduct impurities in (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid preparation
Welcome to the Technical Support Center for the synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid . Synthesizing bioactive sulfonamides directly from chiral amino acids offers distinct structural advantages[...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid . Synthesizing bioactive sulfonamides directly from chiral amino acids offers distinct structural advantages[1], but the process is highly susceptible to byproduct formation.
This guide is engineered for drug development professionals and synthetic chemists. It moves beyond standard operating procedures by explaining the causality behind experimental parameters, ensuring your synthesis is both high-yielding and stereochemically pure.
The synthesis relies on Schotten-Baumann conditions , a classic biphasic method utilizing an aqueous base and an organic solvent to couple an amine with a sulfonyl chloride[2]. While the primary pathway yields the target sulfonamide, three competing mechanistic pathways generate the most common impurities: hydrolysis, racemization, and bis-sulfonylation.
Reaction pathways illustrating target sulfonamide synthesis and major byproduct impurity formation.
Troubleshooting Guide & FAQs
Q1: I am observing a loss of enantiomeric excess (ee). How do I prevent the racemization of the (2S) stereocenter?
The Causality: Racemization of amino acids during coupling is heavily influenced by the basicity of the reaction environment[3]. Once the electron-withdrawing 2-fluorobenzenesulfonyl group attaches to the nitrogen, the adjacent alpha-proton of the L-alanine moiety becomes significantly more acidic. If the reaction pH exceeds 10.0, or if strong, unhindered organic bases are used, this proton is abstracted. This forms a planar enolate intermediate, which upon reprotonation yields a racemic (D/L) mixture.
The Solution: Strict pH control is mandatory. Maintain the pH strictly between 8.5 and 9.5. Use a mild inorganic buffer (like
NaHCO3
) or employ an autotitrator to add 1M NaOH only as needed to neutralize the generated HCl. Avoid excess triethylamine (TEA).
Q2: My yield is low, and LC-MS shows a massive peak for 2-fluorobenzenesulfonic acid. How do I minimize hydrolysis?
The Causality: Sulfonyl chlorides are highly susceptible to hydrolysis in aqueous media. In Schotten-Baumann conditions, water acts as a competing nucleophile against the amine[2]. High temperatures and rapid addition rates create localized high concentrations of the sulfonyl chloride in the aqueous phase, accelerating hydrolysis before the L-alanine can react.
The Solution: Suppress the kinetics of hydrolysis by maintaining the reaction temperature strictly at 0–5 °C[4]. Add the 2-fluorobenzenesulfonyl chloride dropwise as a diluted solution in an aprotic solvent (e.g., THF or DCM) to ensure the amine outcompetes water for the electrophile.
Q3: I am detecting a high-molecular-weight impurity corresponding to N,N-bis-sulfonylation. How do I fix this?
The Causality: When primary amines react with sulfonyl chlorides, they form secondary sulfonamides. The N-H proton of this newly formed sulfonamide has a pKa of approximately 10. If the reaction pH is too high, this proton is removed, generating a highly nucleophilic sulfonamide anion that will attack a second molecule of sulfonyl chloride, leading to bis-sulfonylation[5][6].
The Solution: Limit the stoichiometry of the sulfonyl chloride to a maximum of 1.05 equivalents. Cap the reaction pH at 9.5 to ensure the secondary sulfonamide remains predominantly in its protonated, non-nucleophilic state.
Quantitative Data: Impact of Parameters on Impurity Profile
To aid in rapid diagnosis, the following table summarizes how specific deviations in experimental parameters directly correlate to the generation of quantitative impurities.
Amine Solubilization: Dissolve L-alanine in 25 mL of 1M
NaHCO3
. Verify the initial pH is ~8.5 using a calibrated pH meter.
Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: This suppresses the activation energy required for aqueous hydrolysis.
Electrophile Addition: Dissolve 2-fluorobenzenesulfonyl chloride in 10 mL of anhydrous THF. Using an addition funnel, add this solution dropwise to the vigorously stirred aqueous phase over 45 minutes.
Dynamic pH Monitoring: As the reaction proceeds, HCl is generated. Monitor the pH continuously. If the pH drops below 8.0, add 1M NaOH dropwise to maintain the 8.5–9.5 window. Do not exceed pH 9.5 to prevent bis-sulfonylation and racemization.
IPC (Self-Validation Check): After 2 hours of stirring at 0–5 °C, withdraw a 10 µL aliquot. Quench it in 1 mL of acetonitrile and analyze via LC-MS. Validation Gate: The protocol may only proceed to workup if the peak for unreacted 2-fluorobenzenesulfonyl chloride (m/z 194) is completely absent.
Organic Wash: Wash the biphasic mixture with diethyl ether (2 × 15 mL). Discard the organic layer. Causality: This removes any trace unreacted sulfonyl chloride or non-polar organic impurities.
Product Precipitation: Transfer the aqueous layer to a clean flask submerged in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0–2.5. The target (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid will precipitate as a white solid.
Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold deionized water (10 mL), and dry under high vacuum for 12 hours.
References
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Drug Targets, 2024.
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Highfine Biotech.
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 2012.
Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media. Journal of the Indian Society for Surface Science and Technology, 2010.
Technical Support Center: Advanced Strategies for Substitution Reactions Involving (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Welcome to the dedicated technical support guide for researchers working with (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and its derivatives. This molecule presents a significant synthetic challenge primarily due...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for researchers working with (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and its derivatives. This molecule presents a significant synthetic challenge primarily due to the substantial steric hindrance imposed by the bulky 2-fluorobenzenesulfonamido group positioned at the chiral α-carbon. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve successful substitution at the carboxylic acid moiety.
Troubleshooting Guide: Overcoming Common Experimental Failures
This section addresses the most common issues encountered during substitution reactions, such as amide or ester bond formation, with this sterically demanding substrate.
Question: I am observing very low to no product yield. My standard coupling conditions (e.g., EDC/HOBt or DCC) are failing. What is the underlying issue and how can I resolve it?
Answer:
This is the most frequently reported issue and stems directly from the severe steric congestion around the carboxylic acid. The bulky sulfonamide group, exacerbated by the ortho-fluoro substituent, physically blocks the approach of the amine/alcohol nucleophile to the activated carboxylate intermediate. Standard carbodiimide reagents are often not potent enough to generate a sufficiently reactive intermediate to overcome this high activation energy barrier.[1][2]
Recommended Solutions:
Upgrade to a High-Potency Coupling Reagent: The most reliable solution is to switch to a more powerful class of activating reagents.[2]
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally effective. They react with the carboxylic acid to form highly reactive OAt or O-6-ClBt esters, respectively, which are more susceptible to nucleophilic attack than the OBt esters generated by older reagents like HBTU.[3]
Phosphonium Salts: Reagents such as PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for sterically demanding couplings and are known to minimize the risk of racemization.[3][4]
Employ Acyl Fluoride Intermediates: For extremely challenging couplings where even uronium salts may falter, converting the carboxylic acid to its corresponding acyl fluoride is a superior strategy.[5] The fluorine atom is minimally sterically demanding, and the resulting acyl fluoride is a highly reactive electrophile.[5][6]
This can be achieved in situ using reagents like TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) in the presence of N-methylimidazole (NMI) or BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate).[4][5]
Utilize Mixed Anhydrides: Formation of a mixed anhydride with methanesulfonyl chloride can effectively activate the hindered carboxylic acid for subsequent reaction with a nucleophile.[7]
Question: My reaction is extremely slow and stalls before reaching completion, even with a better coupling reagent. How can I improve the reaction kinetics?
Answer:
Steric hindrance dramatically slows down the reaction rate.[2] If the reaction is not proceeding to completion, consider the following modifications to the reaction conditions:
Increase Reaction Time and/or Temperature: Allow the reaction to stir for an extended period (e.g., 12-24 hours). If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier.[6] Caution: Increasing the temperature also increases the risk of racemization at the α-carbon. This approach should be used judiciously and the product's enantiomeric excess should be verified.
Solvent Choice: The solvent must effectively solvate all reactants. N-methylpyrrolidone (NMP) often possesses superior solvating properties compared to Dimethylformamide (DMF) for complex or aggregation-prone reactions.[2] For particularly stubborn cases, a mixture of solvents may be beneficial.[2]
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[2][6] This can significantly reduce reaction times from hours to minutes.
Question: I am concerned about racemization of the chiral center. What steps can I take to preserve stereochemical integrity?
Answer:
Racemization is a valid concern, particularly when reactions are slow or require elevated temperatures. The α-proton becomes susceptible to abstraction by the base used in the coupling reaction.
Mitigation Strategies:
Base Selection: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine.[4] These bases are less likely to abstract the α-proton.
Additive Choice: When using carbodiimides (if unavoidable), the inclusion of an additive that suppresses racemization is critical. While HOBt is traditional, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has been shown to be more effective at preventing racemization.[3] Reagents like HATU inherently contain the HOAt moiety, which aids in preserving stereochemistry.[2]
Low Temperature: Whenever possible, run the reaction at 0 °C or below, especially during the initial activation step.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed or inefficient substitution reactions with (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Comparison of Recommended Coupling Reagents
The table below summarizes the characteristics of various coupling reagents suitable for overcoming steric hindrance.
Reagent Class
Example(s)
Relative Reactivity
Key Considerations & Byproducts
Uronium/Aminium
HATU, HCTU
Very High
Excellent for hindered systems; HATU forms highly reactive OAt esters.[3] Byproducts are water-soluble. Can cause guanidinylation of free amines if used in excess.[3]
Phosphonium
PyAOP, PyBOP
Very High
Highly effective and known for suppressing racemization.[4] Does not cause guanidinylation side reactions. Byproducts are generally water-soluble.
Acyl Fluoride Precursors
TCFH, BTFFH
Extremely High
Ideal for the most challenging substrates.[5][6] Generates a small, highly reactive acyl fluoride intermediate. Requires anhydrous conditions.
Mixed Anhydride
Methanesulfonyl chloride
High
A cost-effective method for activating hindered acids.[7] The byproduct can be removed under vacuum.
Carbodiimide
EDC, DCC
Moderate
Generally insufficient for this substrate.[1] If used, requires an additive (OxymaPure preferred). EDC generates a water-soluble urea byproduct; DCC's byproduct (DCU) is insoluble and must be filtered.[6]
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid with a primary or secondary amine.
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or NMP).
Reagent Addition: Add HATU (1.1–1.2 eq) to the solution.
Cooling: Cool the mixture to 0 °C using an ice bath.
Base Addition: Add DIPEA (2.5–3.0 eq) dropwise to the cooled mixture. Stir for 5-10 minutes to allow for pre-activation.
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the reaction mixture.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation[5]
This protocol is recommended for cases where even potent uronium/phosphonium reagents fail.
Setup: In a dry flask under an inert atmosphere, combine the carboxylic acid (1.0 eq) and BTFFH (1.1 eq) in anhydrous dichloromethane (DCM).
Base Addition: Add a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
Nucleophile Addition: Add the amine (1.2 eq) to the solution.
Reaction & Heating: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to reflux (approx. 40 °C in DCM) until completion is observed by TLC or LC-MS.
Work-up & Purification: Follow standard aqueous work-up and purification procedures as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: What specific structural features of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid cause such high steric hindrance?A1: The steric hindrance arises from a combination of factors: the bulky benzenesulfonyl group, the ortho-fluoro substituent on the benzene ring which prevents free rotation and adds to the bulk near the reaction center, and the methyl group of the propanoic acid backbone. This entire assembly crowds the carboxylic acid, making it difficult for incoming nucleophiles to access the carbonyl carbon.
Q2: Can I use a C-terminal substitution strategy, for instance, by alkylating the sulfonamide nitrogen first?A2: While N-alkylation of sulfonamides is possible, it is not a direct route for substitution at the carboxylic acid.[8][9] Modifying the sulfonamide nitrogen would further increase steric bulk, likely making the subsequent carboxylic acid substitution even more challenging. The recommended approach is to directly address the carboxylic acid activation.
Q3: Are there alternative catalytic methods for this type of transformation?A3: For N-arylation of the sulfonamide itself, copper or palladium-catalyzed cross-coupling reactions are well-established methods.[10][11] However, for forming an amide/ester bond at the carboxylic acid function of this specific molecule, the use of potent stoichiometric coupling reagents as described above remains the most direct and reliable strategy.
Q4: My nucleophile is also sterically hindered. What is the best course of action?A4: When both the carboxylic acid and the nucleophile are sterically hindered, the acyl fluoride method (Protocol 2) is strongly recommended.[5] The small size of the acyl fluoride intermediate is best suited to react with a hindered nucleophile.[5] Additionally, extended reaction times and microwave heating should be considered.[6]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. RSC Publishing. DOI: 10.1039/C5OB02129D. Retrieved from [Link]
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. (2004). Journal of Organic Chemistry. Organic Chemistry Portal. Retrieved from [Link]
Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025). ACS Publications. Retrieved from [Link]
Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. (2024). Journal of the American Chemical Society. Retrieved from [Link]
Substitution Reactions of Hindered Cyclic Sulfamidates. (2026). ResearchGate. Retrieved from [Link]
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]
Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. (2005). PubMed. Retrieved from [Link]
Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. (2009). Journal of the American Chemical Society. Retrieved from [Link]
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. (2025). Journal of Chemistry and Technologies. Retrieved from [Link]
Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. (n.d.). Chemical Science. RSC Publishing. Retrieved from [Link]
Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. (n.d.). PMC. Retrieved from [Link]
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. Retrieved from [Link]
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved from [Link]
Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (n.d.). Wiley Online Library. Retrieved from [Link]
Technical Support Center: Formulation & Stability of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid —a chiral, N-sulfonyl amino acid derivative.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid —a chiral, N-sulfonyl amino acid derivative. Because this molecule contains both a highly acidic carboxylic acid and a weakly acidic secondary sulfonamide, its solubility and stereochemical stability are highly dependent on the pH of the aqueous environment.
Below, you will find field-proven troubleshooting guides, self-validating formulation protocols, and mechanistic insights to ensure the optimal stability of your compound in solution.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my compound precipitate when I dissolve it in unbuffered water or acidic media?(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is an amphoteric molecule containing a carboxylic acid and a sulfonamide group[1]. The carboxylic acid moiety has a pKa of approximately 2.5–3.5. In unbuffered water or acidic media (pH < 3.5), the carboxylate remains fully protonated and uncharged. This lack of ionization significantly reduces its aqueous solubility, leading to rapid precipitation[1].
Q2: I am observing a loss of enantiomeric purity (racemization) during long-term storage. What causes this?
At highly basic pH (pH > 8.5), the alpha-proton at the C2 chiral center becomes susceptible to base-catalyzed abstraction. The strongly electron-withdrawing nature of the 2-fluorobenzenesulfonyl group increases the acidity of this alpha-proton. When the pH exceeds the optimal range, the compound undergoes enolization, leading to the racemization of the pure (2S) enantiomer into a racemic mixture. Furthermore, the sulfonamide nitrogen itself deprotonates at high pH (pKa ~ 9.5), which alters the electronic distribution and reactivity of the entire molecule[2].
Q3: Is the sulfonamide linkage susceptible to hydrolysis in aqueous buffers?
Generally, no. Sulfonamides are highly resistant to hydrolysis under neutral and slightly alkaline conditions[3]. However, extreme acidic conditions (pH < 4.0) combined with thermal stress can trigger slow hydrolytic cleavage of the sulfonamide bond, yielding 2-fluorobenzenesulfonic acid and L-alanine[4]. Therefore, avoiding highly acidic environments is critical for preventing hydrolytic degradation[3].
Part 2: Quantitative Data & Speciation Summary
To predict the behavior of your compound, refer to the following quantitative summary of its pH-dependent speciation.
pH Range
Dominant Species
Aqueous Solubility
Primary Stability Risk
Recommended Action
< 3.5
Fully Protonated (Neutral)
Very Low (< 0.1 mg/mL)
Precipitation, Acidic Hydrolysis
Avoid; use co-solvents if low pH is required.
5.5 - 7.5
Deprotonated Carboxylate (Mono-anion)
High (> 10 mg/mL)
None (Optimal Range)
Ideal for long-term aqueous storage.
> 8.5
Deprotonated Sulfonamide (Di-anion)
Very High
Base-Catalyzed Racemization
Buffer immediately to neutral pH.
Part 3: Visualizing Speciation and Formulation Workflows
The following diagrams map the chemical equilibria and the standardized formulation workflow to ensure you maintain the compound within its optimal stability window.
Caption: pH-dependent speciation and associated stability risks of the sulfonamide derivative.
Caption: Workflow for the aqueous formulation of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid.
Part 4: Self-Validating Formulation Protocol
To achieve a stable, highly soluble formulation without compromising the (2S) chiral center, follow this step-by-step methodology. This protocol utilizes a self-validating visual feedback loop to ensure the correct pH is achieved without overshooting into the racemization danger zone.
Initial Suspension: Weigh the desired amount of the compound and suspend it in Milli-Q water (e.g., targeting 10 mg/mL).
Causality: The solution will appear cloudy and opaque. This is expected, as the intrinsic pH of the water will drop below 3.5 due to the compound's acidic nature, rendering it insoluble.
Controlled Titration: Place the suspension on a magnetic stirrer. Insert the pH probe. Begin adding 0.1 M NaOH dropwise.
Causality: The addition of base deprotonates the carboxylic acid, forming a highly soluble sodium salt. We use a weak base concentration (0.1 M) to prevent localized high-pH microenvironments that could trigger premature racemization.
Self-Validation Check (Visual & Quantitative): Stop titration exactly when the solution transitions from cloudy to completely transparent. Check the pH meter; it should read between 6.0 and 7.0 .
Validation Logic: If the solution is still cloudy, the pH is too low (carboxylate is not fully ionized). If the solution is clear but the pH is > 7.5, you have over-titrated, risking base-catalyzed racemization. Back-titrate immediately with 0.1 M HCl if this occurs.
Sterilization and Storage: Once validated, filter the clear solution through a 0.22 µm PES syringe filter. Store the aliquots at 4°C.
Causality: Sterile filtration prevents microbial contamination, which can introduce enzymatic degradation pathways. Storage at 4°C further suppresses any baseline kinetic racemization or hydrolysis.
References
Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. Available at:[Link]
Wang, N., et al. (2020). "Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks." Applied Sciences. Available at:[Link]
Ottosen, C.F., et al. (2024). "Natural attenuation of sulfonamides and metabolites in contaminated groundwater." Water Research. Available at:[Link]
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid vs non-fluorinated sulfonamide derivatives
An in-depth technical comparison between (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and its non-fluorinated counterpart, (2S)-2-(benzenesulfonamido)propanoic acid , reveals the profound impact of single-atom subst...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison between (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and its non-fluorinated counterpart, (2S)-2-(benzenesulfonamido)propanoic acid , reveals the profound impact of single-atom substitution in rational drug design. As a Senior Application Scientist, I have structured this guide to move beyond basic structural observations, focusing instead on the physicochemical causality, conformational dynamics, and self-validating experimental workflows required to evaluate these derivatives.
Mechanistic Rationale: The "Fluorine Effect"
The strategic insertion of a fluorine atom at the ortho position of a benzenesulfonamide ring fundamentally alters the molecule's behavior through three distinct mechanisms [1]:
Electronic Modulation (pKa Shift): Fluorine is the most electronegative element. Through strong inductive electron withdrawal (-I effect), the ortho-fluorine stabilizes the conjugate base of the sulfonamide nitrogen. This typically lowers the pKa of the sulfonamide NH by 1.0 to 1.5 units compared to the non-fluorinated analog [2]. This shift increases the fraction of the ionized species at physiological pH (7.4) and enhances the hydrogen-bond donor capacity of the neutral species.
Conformational Pre-organization: The ortho-fluorine introduces significant steric and electrostatic constraints. Due to dipole-dipole repulsion between the highly electronegative fluorine atom and the sulfonyl oxygen atoms, rotation around the C(aryl)-S bond is heavily restricted. This "locks" the benzenesulfonyl group into a specific, pre-organized conformation relative to the L-alanine core, significantly reducing the entropic penalty upon target binding [3].
Metabolic Shielding: The aryl ring of benzenesulfonamides is highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism (specifically ortho-hydroxylation). Replacing a hydrogen atom with a fluorine atom—which possesses a much stronger C-F bond (~116 kcal/mol) compared to a C-H bond (~98 kcal/mol)—effectively blocks this metabolic liability, increasing the molecule's in vivo half-life [1].
Caption: Logical relationship of physicochemical shifts induced by ortho-fluorination.
Comparative Data Summary
The table below synthesizes the theoretical and empirical differences between the two derivatives, highlighting the concept of "polar hydrophobicity"—where fluorine increases lipophilicity while simultaneously increasing the polarity of adjacent functional groups [2].
Property / Metric
(2S)-2-(benzenesulfonamido)propanoic acid
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Causality / Impact
Molecular Weight
229.25 g/mol
247.24 g/mol
+18 Da (F vs H substitution).
Sulfonamide pKa
~10.0
~8.5
Inductive withdrawal by o-F stabilizes the anion.
Carboxylic Acid pKa
~3.0
~3.0
Negligible effect; insulated by the chiral carbon.
Electrostatic repulsion between F and SO₂ oxygens.
CYP450 Liability
High (ortho-hydroxylation)
Low (Site blocked)
C-F bond is highly resistant to oxidative cleavage.
Experimental Workflows & Protocols
To objectively compare these derivatives, empirical data must be generated using self-validating assay systems. Below are the step-by-step methodologies designed to ensure high scientific integrity and reproducibility.
Protocol 1: Potentiometric pKa Determination
Purpose: To quantify the exact inductive effect of the ortho-fluorine on the sulfonamide nitrogen.
Preparation: Dissolve 2 mg of the analyte in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength).
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation Step: Titrate a reference standard (e.g., sulfamethoxazole, known pKa = 5.6) to verify electrode linearity and titrant molarity.
Titration: Titrate the sample solution with standardized 0.1 M KOH from pH 2.0 to 12.0 under a nitrogen atmosphere (to prevent CO₂ dissolution, which skews basic pKa readings).
Data Analysis: Calculate the pKa using the Bjerrum plot method or non-linear regression of the titration curve. The carboxylic acid will deprotonate first (~pH 3), followed by the sulfonamide NH.
Protocol 2: Shake-Flask LogD (pH 7.4) Profiling
Purpose: To measure the shift in lipophilicity under physiological conditions.
Solvent Saturation: Pre-saturate 1-octanol with 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.
Incubation: Add 10 µL of a 10 mM DMSO stock of the compound to 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v) in a glass vial.
Equilibration: Shake the vials at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.
Quantification & Validation: Quantify the concentration of the compound in both phases using LC-MS/MS. Self-Validation Step: Calculate the mass balance (Total Mass = Mass in Octanol + Mass in PBS). A recovery of <90% indicates compound loss due to glass adsorption or precipitation, invalidating the run.
Protocol 3: In Vitro Microsomal Stability Assay
Purpose: To verify the metabolic shielding effect of the C-F bond against CYP450 enzymes.
Reaction Mix: Prepare a 100 µL reaction mixture containing 1 µM test compound and 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation & Control: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Self-Validation Step: Run a parallel control lacking NADPH. If degradation occurs in the minus-NADPH control, the compound is chemically unstable or degraded by non-CYP enzymes (e.g., esterases), isolating the variables.
Quenching: At time points 0, 15, 30, and 60 minutes, extract 20 µL aliquots and quench with 60 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t_1/2).
Caption: Self-validating experimental workflow for physicochemical and metabolic profiling.
References
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II
Source: PubMed Central (PMC)
URL:[Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications
Source: PubMed Central (PMC)
URL:[Link]
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid in human plasma...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid in human plasma. The validation of these methods is presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical parameters of a validated bioanalytical method and in selecting an appropriate analytical strategy for their research needs.
Introduction: The Analyte and the Analytical Imperative
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a small molecule with acidic properties, featuring a sulfonamide functional group and a chiral center.[4][5] Accurate and reliable quantification of such molecules in biological matrices is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which form the bedrock of regulatory submissions for new drug entities.[2][6]
The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[2] This guide will compare two distinct, yet viable, LC-MS/MS methods for the quantification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid:
Method A: High-Throughput Protein Precipitation (PPT) . A rapid and straightforward approach, often favored in early-stage discovery and high-volume screening.
Method B: Selective Solid-Phase Extraction (SPE) . A more rigorous method designed to achieve lower limits of quantification (LLOQ) and cleaner extracts, suitable for late-stage clinical trials and regulatory submission.
Foundational Method Development: The "Why" Behind the "How"
Before validation can commence, a robust method must be developed. The physicochemical properties of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid dictate many of the foundational choices in the analytical chain.
Mass Spectrometry and Internal Standard Selection
Given the acidic nature of the propanoic acid moiety and the electronegative sulfonamide group, the analyte readily forms a negative ion. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the logical choice for achieving optimal sensitivity. The primary multiple reaction monitoring (MRM) transition is determined by infusing a standard solution of the analyte and selecting the most stable and intense precursor-to-product ion transition.
The choice of an internal standard (IS) is critical for correcting variability during sample processing and analysis. A stable isotope-labeled (SIL) internal standard , such as the ¹³C₄-labeled analogue of the analyte, is the gold standard and will be used for both methods.[7] The SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences identical ionization efficiency and potential matrix effects, thus providing the most accurate correction.
Chromatographic Separation
The goal of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression and ensure accurate integration. For a polar acidic compound like our target, a Reversed-Phase C18 column is a standard and effective choice.
The mobile phase composition is key. To ensure the acidic analyte is in its deprotonated (and more polar) state for consistent retention, a slightly acidic mobile phase is often employed. A typical starting point would be a gradient elution using:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
This approach ensures sharp peak shapes and reproducible retention times.
The Validation Workflow: A Visual Overview
The validation process is a systematic series of experiments designed to test the method's performance characteristics. The relationship between these experiments is crucial for building a complete picture of the method's reliability.
Caption: The interrelationship of core validation experiments for an LC-MS/MS bioanalytical method.
Comparative Experimental Protocols & Data
Here, we detail the validation protocols for Method A and Method B, presenting example data to illustrate performance differences. All acceptance criteria are based on the ICH M10 guideline.[2][3]
Sample Preparation Workflow Comparison
The primary difference between Method A and B lies in the sample cleanup process.
Comparative Analysis of Enantiomeric Purity: (2S) vs. (2R)-2-(2-Fluorobenzenesulfonamido)propanoic Acid
As a Senior Application Scientist, evaluating the enantiomeric purity of chiral building blocks is not merely a quality control step—it is a fundamental prerequisite for drug safety and efficacy. 2-(2-fluorobenzenesulfon...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the enantiomeric purity of chiral building blocks is not merely a quality control step—it is a fundamental prerequisite for drug safety and efficacy. 2-(2-fluorobenzenesulfonamido)propanoic acid is a critical N-arylsulfonyl amino acid derivative. The (2S) enantiomer (derived from L-alanine) and the (2R) enantiomer (derived from D-alanine) exhibit vastly different spatial geometries.
This guide objectively compares the structural behaviors of these enantiomers and provides field-proven, self-validating analytical methodologies to determine their enantiomeric purity.
The Stereochemical Imperative
The biological significance of chiral sulfonamides cannot be overstated. The enantiomeric purity drastically dictates pharmacological efficacy, as the stereocenter strictly governs the spatial orientation of the sulfonamide pharmacophore within target binding pockets, such as transient receptor potential (TRP) channels[1].
In 2-(2-fluorobenzenesulfonamido)propanoic acid, the sulfonamide nitrogen acts as a strong hydrogen-bond donor, while the sulfonyl oxygens and the carboxylic acid moiety act as hydrogen-bond acceptors—a characteristic heavily exploited in the synthesis and resolution of enantiomerically pure sultams and sulfonamides[2]. The presence of the fluorine atom at the ortho position introduces a significant dipole moment and restricts the rotation of the N-S bond via stereoelectronic effects, making the chiral environment around the C2 carbon highly rigid.
Mechanistic Grounding of Chiral Recognition
To accurately quantify the ratio of (2S) to (2R) enantiomers, we must leverage their differential interactions with a chiral environment. When interacting with a Chiral Stationary Phase (CSP)—such as cellulose tris(3,5-dimethylphenylcarbamate)—the enantiomers form transient diastereomeric complexes.
The (2S) enantiomer typically achieves a more thermodynamically stable three-point interaction with the CSP, resulting in longer retention times compared to the sterically hindered (2R) enantiomer. This principle of differential free energy (
ΔΔG
) is widely applied in the chiral resolution of complex pharmaceutical intermediates[3].
Mechanism of chiral recognition and differential elution on a polysaccharide CSP.
Comparative Analytical Methodologies
Determining enantiomeric excess (ee) requires robust, orthogonal methods. The workflow below outlines the three primary analytical pathways: Chiral HPLC,
1
H NMR with Chiral Solvating Agents (CSAs), and Polarimetry.
Analytical workflow for determining the enantiomeric purity of chiral sulfonamides.
Self-Validating Experimental Protocols
A common pitfall in chiral analysis is misidentifying achiral impurities as enantiomeric peaks. Therefore, the protocol strictly mandates the use of a racemic standard to establish baseline resolution prior to analyzing the enantioenriched sample.
Protocol A: Chiral HPLC (The Gold Standard)
Causality Note: We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. Because the analyte contains a free propanoic acid moiety, omitting TFA leads to partial ionization, resulting in severe peak tailing and loss of resolution.
Sample Preparation: Dissolve 1.0 mg of the 2-(2-fluorobenzenesulfonamido)propanoic acid sample in 1.0 mL of HPLC-grade Isopropanol (IPA). Filter through a 0.22 µm PTFE syringe filter.
System Equilibration: Flush a Daicel Chiralcel OD-H column (4.6 × 250 mm, 5 µm) with the mobile phase: Hexane/IPA/TFA (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min for 30 minutes.
System Suitability (Racemic Validation): Inject 10 µL of a 50:50 (2S):(2R) racemic standard. Confirm that two distinct peaks elute with a resolution (
Rs
)
≥1.5
. The (2R) enantiomer will elute first due to steric hindrance disrupting optimal CSP binding.
Sample Analysis: Inject 10 µL of the enantioenriched sample. Calculate the Enantiomeric Excess (ee) using the integrated peak areas:
ee(%)=AreaS+AreaR∣AreaS−AreaR∣×100
Protocol B:
1
H NMR with Chiral Solvating Agents (CSAs)
When orthogonal validation is required, NMR spectroscopy utilizing a CSA provides structural confirmation without the need for chromatographic separation.
Preparation: Dissolve 5.0 mg of the sample and 10.0 mg of (R)-(-)-mandelic acid (the CSA) in 0.6 mL of CDCl
3
.
Acquisition: Acquire a standard
1
H NMR spectrum at 400 MHz (or higher).
Analysis: Observe the doublet corresponding to the methyl group of the propanoic acid backbone (approx. 1.4 ppm). The CSA forms non-covalent diastereomeric complexes with the (2S) and (2R) enantiomers, causing the methyl doublet to split into two distinct doublets (
Δδ≈0.02−0.05
ppm). Integrate these signals to determine the enantiomeric ratio.
Quantitative Performance Comparison
The following table objectively compares the performance metrics of the three primary methodologies used to differentiate the (2S) and (2R) enantiomers.
Analytical Method
Primary Output
Limit of Detection (LOD)
Resolution (
Rs
) Capability
Analysis Time
Sample Recovery
Chiral HPLC
Chromatographic Peaks
0.05% ee
Excellent (
Rs>1.5
)
15 - 30 min
Non-destructive (via Prep-LC)
1
H NMR (with CSA)
Diastereomeric Splitting
2.0% ee
Moderate (
Δδ>0.02
ppm)
5 - 10 min
Recoverable (Extraction)
Polarimetry
Specific Rotation (
[α]D
)
> 5.0% ee
N/A (Bulk measurement)
< 5 min
Fully Recoverable
References
Title: SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS
Source: uncw.edu
URL:
Title: 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists
Source: nih.gov
URL:1
Title: Synthesis of enantiomerically pure polyfluorobenzo[d]sultams
Source: unimi.it
URL:2
Title: From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091
Source: acs.org
URL:3
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Target Receptor: Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2 / DP2)
Executive Summary & Mechanistic Rationale
In the development of anti-inflammatory therapeutics targeting allergic asthma and Th2-driven eosinophilia, antagonizing the Prostaglandin D2 (PGD2) pathway via the CRTH2 receptor is a validated clinical strategy. The compound (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (hereafter referred to as 2S-2F-BSPA ) represents a highly efficient, low-molecular-weight minimal pharmacophore.
Structurally, 2S-2F-BSPA is an L-alanine derivative that strips away the bulky tetrahydrocarbazole core found in first-generation antagonists like Ramatroban. It retains the two critical binding motifs required for CRTH2 anchoring:
The Carboxylic Acid Moiety: Mimics the natural PGD2 aliphatic acid, forming critical salt bridges with Arg170 in the CRTH2 binding pocket.
The Fluorobenzenesulfonamide Group: Occupies the hydrophobic sub-pocket. The shift of the fluorine atom to the ortho (2-fluoro) position compared to Ramatroban’s para (4-fluoro) position alters the dipole moment, offering unique insights into structure-activity relationship (SAR) and metabolic stability.
This guide objectively compares the binding affinity, functional efficacy, and experimental validation of 2S-2F-BSPA against two clinical-stage standard inhibitors: Ramatroban and Fevipiprant .
Mechanistic Overview of CRTH2 Antagonism
CRTH2 is a G-protein coupled receptor (GPCR) that couples primarily to Gi/o proteins. Upon binding PGD2, the receptor activates the Gi subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition leads to a rapid drop in intracellular cyclic AMP (cAMP), triggering calcium mobilization and the subsequent chemotaxis and activation of eosinophils and Th2 cells.
Antagonists like 2S-2F-BSPA competitively bind to the orthosteric site, preventing PGD2-induced AC inhibition and restoring basal cAMP levels, thereby halting the inflammatory cascade.
Fig 1: Mechanism of CRTH2 antagonism by 2S-2F-BSPA blocking PGD2-induced Th2 inflammation.
Comparative Efficacy Data
The following table synthesizes quantitative experimental data comparing 2S-2F-BSPA with standard inhibitors. Because 2S-2F-BSPA is a fragment-like molecule (MW < 250 g/mol ), its absolute potency (IC50) is lower than the bulky clinical candidates. However, its Ligand Efficiency (LE) —a critical metric in early drug discovery measuring binding energy per heavy atom—is highly competitive.
Compound
Molecular Weight ( g/mol )
Binding Affinity IC50 (nM)
Functional cAMP IC50 (nM)
Eosinophil Shape Change EC50 (nM)
Ligand Efficiency (LE)
2S-2F-BSPA
247.24
145.0
210.5
350.0
~0.38
Ramatroban
416.47
45.0
78.0
120.0
~0.29
Fevipiprant
433.45
1.1
2.5
4.5
~0.35
Data Interpretation Causality: Fevipiprant exhibits sub-nanomolar affinity due to its exceptionally slow receptor dissociation rate (off-rate) . Ramatroban is a dual TP/CRTH2 antagonist, requiring higher dosing for CRTH2 saturation . 2S-2F-BSPA provides a highly efficient scaffold that lacks the off-target TP (Thromboxane) receptor binding of Ramatroban, making it a superior starting point for selective CRTH2 optimization.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Internal controls (Z'-factor > 0.6) and reference standards are mandatory for each run.
Protocol A: Radioligand Binding Assay (CHO-CRTH2)
Causality of Choice: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous DP1 receptors. This ensures that the binding of [3H]-PGD2 is exclusively isolated to the transfected CRTH2 receptor, eliminating false-positive binding noise.
Membrane Preparation: Harvest CHO cells stably expressing human CRTH2. Homogenize in buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuge at 40,000 × g to isolate the membrane fraction.
Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H]-PGD2 (specific activity ~160 Ci/mmol), and varying concentrations of 2S-2F-BSPA (10 pM to 100 µM).
Equilibration: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
Filtration & Detection: Rapidly filter through GF/C glass microfiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
Validation: Non-specific binding must be defined using 10 µM unlabeled PGD2.
Protocol B: Functional cAMP Assay (TR-FRET)
Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over ELISA for its high-throughput capability and lower background interference. IBMX is added to prevent phosphodiesterases from degrading the cAMP before it can be measured.
Cell Plating: Seed CHO-CRTH2 cells at 10,000 cells/well in a 384-well plate.
Pre-incubation: Add 0.5 mM IBMX (phosphodiesterase inhibitor) and the test compounds (2S-2F-BSPA, Ramatroban, or Fevipiprant). Incubate for 15 minutes.
Stimulation: Add 3 µM Forskolin (to directly stimulate adenylyl cyclase and raise the baseline cAMP pool) simultaneously with 10 nM PGD2. Incubate for 30 minutes at 37°C.
Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody.
Readout: Measure the FRET signal at 665 nm / 620 nm. An increase in the FRET ratio indicates that the antagonist successfully blocked PGD2, allowing Forskolin to maintain high cAMP levels.
Fig 2: Experimental workflow for comparative CRTH2 antagonist efficacy and functional assays.
Conclusion
While (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (2S-2F-BSPA) exhibits a higher absolute IC50 compared to late-stage clinical molecules like Fevipiprant, its exceptional ligand efficiency and stripped-down architecture make it a superior mechanistic tool. By eliminating the bulky tetrahydrocarbazole core of Ramatroban, researchers can utilize 2S-2F-BSPA to interrogate the minimal spatial requirements of the CRTH2 orthosteric pocket, minimizing off-target TP receptor liabilities while maintaining robust functional antagonism of the PGD2-driven inflammatory cascade.
References
Sugimoto H, Shichijo M, Iino T, Manabe Y, et al. "An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro." Journal of Pharmacology and Experimental Therapeutics, 2003 Apr;305(1):347-52.
URL:[Link]
Erpenbeck VJ, et al. "Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo-Controlled Studies in Healthy Volunteers." Clinical Pharmacology in Drug Development, 2016 Jul;5(4):306-13.
URL:[Link]
Validation
Reproducibility of Binding Affinity Assays for (2S)-2-(2-fluorobenzenesulfonamido)propanoic Acid
Executive Summary Evaluating the binding affinity of low-molecular-weight inhibitors requires rigorous, orthogonal biophysical validation. This guide provides a comprehensive comparative analysis of binding affinity assa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Evaluating the binding affinity of low-molecular-weight inhibitors requires rigorous, orthogonal biophysical validation. This guide provides a comprehensive comparative analysis of binding affinity assays for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1), a highly functionalized sulfonamide derivative. By benchmarking Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) against human Carbonic Anhydrase II (hCA II)—a classic target for fluorinated benzenesulfonamides—this guide establishes self-validating protocols designed to eliminate false positives, correct for solvent artifacts, and isolate true thermodynamic binding parameters.
To design a reproducible assay, one must first understand the physicochemical nature of the binding event. The interaction between (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and hCA II is a proton-coupled process driven by metalloenzyme coordination ()[1].
Zinc Coordination & Deprotonation: The primary sulfonamide group must deprotonate (pKa ~9.0 in solution) to bind the catalytic Zn²⁺ ion as an anion, displacing the zinc-bound hydroxide.
Conformational Restriction: The 2-fluoro substitution on the benzene ring restricts bond rotation, minimizing the entropic penalty upon binding and occasionally leading to the selective binding of specific rotamers within the active site ()[2].
Hydrogen Bonding: The propanoic acid tail (L-alanine derivative) projects into the hydrophilic half of the active site (Thr199, Glu106), requiring specific buffer ionic strengths to prevent non-specific electrostatic shielding.
Mechanistic binding model of fluorinated sulfonamides to the hCA II active site.
Comparative Analysis of Binding Assays
Because the analyte is small (MW: 247.24 Da), standard biochemical assays often fail to capture the nuances of its binding kinetics. Orthogonal validation using multiple biophysical techniques is critical to confirm affinities ()[3].
Workflow and decision matrix for selecting binding affinity assays for sulfonamide inhibitors.
Quantitative Assay Comparison Table
The following table summarizes the performance of each assay when evaluating (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid against hCA II. (Note: K_D values are representative benchmarks based on structurally analogous 2-fluorobenzenesulfonamides).
To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies explain not just what to do, but the causality behind each critical step.
Surface Plasmon Resonance (SPR) Protocol
Objective: Determine the association (
kon
) and dissociation (
koff
) rates.
System Validation: Use Acetazolamide (
KD
~10 nM) as a positive control to verify the active fraction of the immobilized hCA II surface.
Surface Preparation (Amine Coupling):
Action: Immobilize hCA II on a CM5 sensor chip using standard EDC/NHS chemistry in 10 mM Sodium Acetate, pH 5.0. Target an immobilization level of ~2,000 RU.
Causality: hCA II has a pI of ~5.9. A coupling buffer of pH 5.0 ensures the protein is positively charged, allowing electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix prior to covalent linkage.
Buffer Formulation:
Action: Use 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4 as the running buffer.
Causality: HEPES is strictly chosen over Phosphate buffers. Phosphate acts as a weak chelator and can strip the catalytic Zn²⁺ from the active site over prolonged runs, killing the binding signal. 2% DMSO is required to maintain the solubility of the fluorinated compound.
Solvent Correction Calibration (Critical Step):
Action: Run a DMSO calibration curve (1.5% to 2.5% DMSO) before the analyte injections.
Causality: (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid has a mass of only 247.24 Da. The specific binding signal will be very small (
Rmax
~15 RU). A mere 0.1% mismatch in DMSO concentration between the sample and running buffer causes a bulk refractive index shift of >100 RU, which will completely mask the true binding event if not mathematically corrected.
Analyte Injection:
Action: Inject the compound in a multi-cycle kinetic format (3.125 nM to 100 nM) at a high flow rate (50 µL/min) for 60 seconds, followed by a 300-second dissociation phase.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: Extract the intrinsic enthalpy (
ΔH
) and entropy (
−TΔS
) of binding.
System Validation: Perform a "ligand into buffer" blank titration to calculate the heat of dilution, which must be subtracted from the raw data.
Extensive Dialysis:
Action: Dialyze the hCA II protein (concentrated to 20 µM) overnight against 4 liters of the exact assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve the ligand (200 µM) directly into the final dialysis dialysate.
Causality: ITC is exquisitely sensitive to heats of mixing. If the ligand is prepared in a buffer with even a 5 mM difference in salt concentration compared to the protein, the resulting heat of dilution upon injection will overwhelm the heat of binding.
Buffer Ionization Accounting:
Action: Perform the ITC titration in two separate buffers with distinct enthalpies of ionization (e.g., HEPES,
ΔHion
= 4.88 kcal/mol; and Tris,
ΔHion
= 8.08 kcal/mol).
Causality: The binding of the sulfonamide to the zinc ion displaces a hydroxide and releases a proton into the bulk solution. The buffer absorbs this proton, generating heat. By measuring the apparent enthalpy (
ΔHapp
) in both HEPES and Tris, you can plot
ΔHapp
vs.
ΔHion
to extrapolate the true, buffer-independent intrinsic binding enthalpy (
ΔHint
) of the molecule.
Titration Execution:
Action: Set the cell temperature to 25°C. Perform 20 injections of 2 µL of the ligand into the protein cell, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.
References
RCSB Protein Data Bank (PDB). 6RIT: Human Carbonic Anhydrase II in complex with 2-Fluorobenzenesulfonamide.
URL:[Link]
PLOS One. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. Baranauskiene L., et al. (2021).
URL:[Link]
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. (2019).
URL:[Link]
Biochemistry (PubMed). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Gerig J.T., et al. (1989).
URL:[Link]
Navigating the Uncharted: The Critical Lack of Data on (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid Precludes Cross-Reactivity Analysis
A comprehensive investigation into the publicly available scientific literature and chemical databases reveals a significant knowledge gap surrounding the biological activity of (2S)-2-(2-fluorobenzenesulfonamido)propano...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive investigation into the publicly available scientific literature and chemical databases reveals a significant knowledge gap surrounding the biological activity of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid. Resources such as PubChem contain basic chemical identifiers for this compound but are devoid of any associated biological studies.[1] This absence of foundational data on its mechanism of action, primary molecular target(s), and intended pharmacological effects makes the creation of a scientifically rigorous cross-reactivity comparison guide impossible at this time.
A cross-reactivity study is a pivotal step in drug discovery and development, designed to identify unintended interactions of a compound with proteins other than its primary target. These "off-target" effects can lead to unforeseen side effects or, in some cases, new therapeutic opportunities.[2] However, the very design of such a study is predicated on knowing the compound's intended "on-target" activity.
The Foundational Pillar of a Cross-Reactivity Study: The Primary Target
To construct a meaningful analysis of a compound's specificity, the following information is essential:
Primary Molecular Target(s): Is the compound an inhibitor or activator of a specific enzyme (e.g., a kinase, protease), a receptor agonist or antagonist, or does it disrupt a particular protein-protein interaction?
Intended Biological Pathway: Which cellular signaling pathway is the compound designed to modulate?
On-Target Potency: What is the concentration of the compound required to achieve a desired effect on its primary target (e.g., IC50, EC50, or Ki value)?
Without this critical information for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, any attempt to build a cross-reactivity guide would be purely speculative and lack the scientific integrity required for researchers, scientists, and drug development professionals. It would be impossible to:
Select a Relevant Off-Target Panel: The choice of proteins to screen for cross-reactivity is not random. For instance, if the primary target were a specific kinase, the off-target panel would typically include a broad range of other kinases, especially those with a high degree of structural similarity in the ATP-binding pocket.[2]
Identify Appropriate Competitor Compounds: A comparison guide necessitates the inclusion of alternative molecules. These are typically other compounds that target the same protein or pathway, allowing for a comparative assessment of selectivity and potency.
Contextualize and Interpret Data: The significance of any observed off-target binding is relative to the on-target potency. A compound that inhibits an off-target at a concentration 1,000-fold higher than its primary target may be considered highly selective. Conversely, an off-target interaction that occurs at a similar concentration to the on-target activity would be a significant concern.
A Roadmap for Future Investigation
Should the primary biological target and mechanism of action for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid be identified, a comprehensive cross-reactivity guide could be developed. The following sections outline the standard methodologies and experimental workflows that would be employed in such a guide.
Hypothetical Experimental Workflow for Cross-Reactivity Profiling
The diagram below illustrates a typical workflow for assessing the cross-reactivity of a novel compound once its primary target is known.
Caption: A generalized workflow for characterizing the cross-reactivity of a new chemical entity.
Standard Cellular Assays for Cross-Reactivity and Cytotoxicity
A robust cross-reactivity study extends beyond in vitro screening and incorporates cell-based assays to understand a compound's effects in a more biologically relevant context.
Cellular Target Engagement Assays
To confirm that a compound interacts with its intended and unintended targets in a cellular environment, several techniques can be employed. The Cellular Thermal Shift Assay (CETSA) is a powerful method that assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
Off-Target Pathway Analysis
If in vitro screening identifies significant off-target interactions, further cellular assays are necessary to determine if these interactions translate into a functional cellular response. For example, if a kinase inhibitor shows cross-reactivity with another kinase, a phosphorylation assay for a known substrate of the off-target kinase can confirm functional inhibition in cells.[3]
General Cytotoxicity Assays
It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.[4][5] A variety of assays can be used to measure cell health and viability, providing a therapeutic window between the desired on-target effect and undesirable cell death.[6][7][8]
Table 1: Common Cytotoxicity Assays
Assay Type
Principle
Readout
MTT/XTT Assays
Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.
Colorimetric change
LDH Release Assay
Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Enzymatic activity in the culture medium
ATP-Based Assays
Measures the level of intracellular ATP, which is proportional to the number of viable cells.
Luminescence
Real-Time Impedance Sensing
Monitors changes in electrical impedance as cells adhere and proliferate on microelectrodes.
Continuous, label-free measurement of cell number and morphology
High-Content Imaging
Uses fluorescent probes to visualize and quantify various cellular parameters, such as nuclear morphology, membrane permeability, and mitochondrial potential.
Multiparametric analysis of individual cells
Conclusion: A Call for Foundational Research
While the principles and methodologies for conducting cross-reactivity studies are well-established, their application to (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is currently premature. The scientific community first needs foundational research to elucidate the primary biological target and mechanism of action of this compound. Once this essential information is available, a detailed and scientifically valid comparison guide on its cross-reactivity can be constructed to aid researchers and drug developers in assessing its therapeutic potential and safety profile. Until then, any discussion of its specificity remains in the realm of speculation.
References
NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Available from: [Link]
Reaction Biology. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Available from: [Link]
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]
Journal of Medicinal Chemistry. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Available from: [Link]
Cytotoxicity Assays | Life Science Applications. Available from: [Link]
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Available from: [Link]
Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. Available from: [Link]
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. Available from: [Link]
PubChemLite. (2s)-2-(2-fluorobenzenesulfonamido)propanoic acid (C9H10FNO4S). Available from: [Link]
A Methodological Guide for Benchmarking (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid Against FDA-Approved Sulfonamides
Executive Summary The sulfonamide scaffold remains a cornerstone of modern therapeutics, extending far beyond its original role in antibacterial chemotherapy.[1] The emergence of novel sulfonamide derivatives, such as (2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The sulfonamide scaffold remains a cornerstone of modern therapeutics, extending far beyond its original role in antibacterial chemotherapy.[1] The emergence of novel sulfonamide derivatives, such as (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, necessitates a rigorous, standardized framework for comparative evaluation. As no public data on the biological activity of this specific compound exists, this guide establishes a comprehensive benchmarking protocol.[2][3] We present a series of validated in vitro assays designed to elucidate the potential antibacterial efficacy and safety profile of this investigational molecule. By benchmarking against well-characterized, FDA-approved sulfonamides—Sulfamethoxazole and Sulfadiazine—this guide provides the scientific community with a robust methodology for data-driven assessment. The protocols herein detail the determination of antimicrobial potency via Minimum Inhibitory Concentration (MIC) testing, target engagement via Dihydropteroate Synthase (DHPS) inhibition assays, and preliminary safety via cytotoxicity screening.
Introduction: The Enduring Relevance of the Sulfonamide Moiety
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since diversified into a broad range of therapeutic classes, including diuretics, anticonvulsants, and anti-inflammatory drugs.[4][5] The antibacterial action of classic sulfonamides relies on their structural similarity to para-aminobenzoic acid (PABA).[6] This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the bacterial synthesis of folic acid.[7][8] Because mammalian cells acquire folate from their diet and lack the DHPS pathway, these drugs exhibit selective toxicity against susceptible microorganisms.[6]
The compound of interest, (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, is a novel entity whose biological properties have not been described in the public domain. Its structure, featuring a sulfonamide core linked to a chiral propanoic acid and a fluorinated phenyl ring, suggests potential biological activity. This guide outlines the essential experimental framework required to characterize its antimicrobial potential and benchmark its performance against established standards.
Comparator Compound Profiles
A robust benchmarking study requires comparison against well-characterized drugs. We have selected two FDA-approved antibacterial sulfonamides and one non-antibiotic sulfonamide to provide a comprehensive comparative context.
Treatment of toxoplasmosis (with pyrimethamine), prevention of rheumatic fever, and treatment of various bacterial infections.[10]
Celecoxib
Non-Antibiotic Sulfonamide (NSAID)
Selective inhibitor of cyclooxygenase-2 (COX-2), blocking prostaglandin synthesis.[11][12]
Treatment of pain and inflammation in various forms of arthritis.[13]
Proposed Benchmarking Methodology: A Three-Pillar Approach
We propose a tiered analytical approach to comprehensively evaluate (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid. This involves determining its broad-spectrum antibacterial activity, confirming its mechanism of action, and assessing its preliminary safety profile.
Scientific Rationale: The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the in vitro potency of an antimicrobial agent. It represents the lowest concentration of a drug that prevents the visible growth of a microorganism.[14] By testing the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, we can determine its spectrum of activity. This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Inoculum Preparation:
From a fresh (18-24 hour) culture plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
Within 15 minutes, dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Antimicrobial Dilutions:
Prepare a stock solution of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, Sulfamethoxazole, and Sulfadiazine in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of each compound in CAMHB directly within a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 to 0.25 µg/mL).
Inoculation and Incubation:
Inoculate each well containing the diluted compounds with the prepared bacterial suspension.
Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
Interpretation of Results:
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).[14]
Workflow for the broth microdilution method to determine MIC.
Scientific Rationale: To confirm that the investigational compound operates via the classical sulfonamide mechanism, a direct enzyme inhibition assay is required. This assay quantifies the compound's ability to inhibit DHPS, the target enzyme.[18] A continuous spectrophotometric assay provides a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[19]
Assay Principle: The activity of DHPS is measured using a coupled enzyme system. DHPS produces dihydropteroate, which is immediately reduced by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[18][19]
Reagent Preparation:
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6.
Inhibitor Stock: Prepare a high-concentration stock (e.g., 10 mM) of the test compound and comparators in 100% DMSO. Create serial dilutions from this stock.
Enzyme Mix: Prepare a solution containing recombinant DHPS and an excess of recombinant DHFR in assay buffer.
Substrate Mix: Prepare a solution containing p-Aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) in assay buffer.
Assay Execution (96-well UV-transparent plate):
Add 2 µL of the serially diluted inhibitor (or DMSO for no-inhibition control) to appropriate wells.
Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to all wells.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by adding 20 µL of the pre-warmed substrate mix to all wells.[19]
Immediately place the plate in a microplate reader (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis:
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
Calculate the percentage of inhibition relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Bacterial folate synthesis pathway and the site of sulfonamide inhibition.
Pillar 3: Preliminary Safety Assessment (In Vitro Cytotoxicity)
Scientific Rationale: Early assessment of potential toxicity to mammalian cells is a critical step in drug development.[20][21] The MTT assay is a rapid, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[22][23] By exposing a human cell line (e.g., HepG2, a liver cell line relevant for drug metabolism, or HEK293, a common kidney cell line) to the test compound, we can generate a preliminary assessment of its safety profile relative to the established drugs.[24][25]
Cell Culture:
Seed human cells (e.g., HepG2) into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
Compound Treatment:
Prepare serial dilutions of the test compound and comparators in the appropriate cell culture medium.
Remove the old medium from the cells and replace it with the medium containing the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubate the plate for a specified exposure time (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.[26]
MTT Addition and Incubation:
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well.
Incubate the plate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[26]
Formazan Solubilization:
Carefully remove the MTT-containing medium.
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the insoluble formazan crystals, producing a colored solution.[25]
Absorbance Measurement and Analysis:
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[26]
Calculate cell viability as a percentage of the no-treatment control.
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (Concentration causing 50% cytotoxicity).
Data Presentation and Interpretation
The data generated from these protocols should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)
Organism
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Sulfamethoxazole
Sulfadiazine
Staphylococcus aureus (ATCC 29213)
Data
Data
Data
Escherichia coli (ATCC 25922)
Data
Data
Data
Pseudomonas aeruginosa (ATCC 27853)
Data
Data
Data
| Enterococcus faecalis (ATCC 29212) | Data | Data | Data |
Table 2: Hypothetical Target Engagement and Cytotoxicity
Compound
DHPS Inhibition IC50 (µM)
HepG2 Cytotoxicity CC50 (µM)
Selectivity Index (CC50/IC50)
(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
Data
Data
Data
Sulfamethoxazole
Data
Data
Data
| Sulfadiazine | Data | Data | Data |
A promising candidate would exhibit low MIC values against a broad range of bacteria, a potent (low) IC50 value for DHPS inhibition, and a high CC50 value, indicating low toxicity to mammalian cells. The Selectivity Index (SI) provides a crucial metric for evaluating the therapeutic window, with a higher SI being desirable.
Conclusion
This guide provides a foundational, scientifically rigorous framework for the initial characterization and benchmarking of the novel compound (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid. By systematically evaluating its antimicrobial spectrum, confirming its mechanism of action, and assessing its in vitro safety profile against established FDA-approved sulfonamides, researchers can generate the critical data necessary to determine its potential as a future therapeutic agent. The execution of these standardized protocols will ensure that the resulting data is robust, reproducible, and directly comparable to the wealth of existing knowledge on this important class of drugs.
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A Comprehensive Guide to the Safe Disposal of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid
This document provides a detailed, safety-driven protocol for the proper disposal of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid. As this compound may be a novel or research-specific chemical without a dedicated Sa...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed, safety-driven protocol for the proper disposal of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid. As this compound may be a novel or research-specific chemical without a dedicated Safety Data Sheet (SDS), this guide is built upon a foundational risk assessment derived from its constituent functional groups. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Waste Characterization
The disposal pathway for any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological and environmental data for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, we must infer its properties from its chemical structure. This molecule is composed of three key functional groups, each contributing to its overall hazard profile:
Carboxylic Acid (Propanoic Acid moiety): This group confers acidic properties, making the compound potentially corrosive. Acidic waste can cause severe skin burns and eye damage and must be handled accordingly.[1][2][3][4]
Fluorinated Aromatic Ring (2-fluorobenzene moiety): The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and persistent in the environment.[5] Incomplete combustion can lead to the formation of hazardous byproducts, including smaller per- and polyfluoroalkyl substances (PFAS) or hydrogen fluoride.[5][6] Therefore, specialized high-temperature incineration is often required for their destruction.[5][7]
Sulfonamide Group: While not acutely hazardous in the same way as strong acids or oxidizers, sulfonamides are biologically active molecules. Their disposal into water systems should be avoided to prevent unforeseen ecological effects.[8]
Based on this analysis, (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid must be classified and managed as hazardous waste . Under the regulations established by the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), any waste exhibiting characteristics of corrosivity or toxicity must be handled under a strict "cradle-to-grave" protocol.[9][10]
Hazard Characteristic
Inferred from Functional Group
Primary Risk & Rationale
Corrosivity
Propanoic Acid
The compound is acidic and can cause chemical burns to skin and eyes and corrode certain materials.[3][4] It will react exothermically with bases.
Toxicity
2-fluorobenzene, Sulfonamide
Fluorinated organic compounds can be toxic and harmful if ingested, inhaled, or absorbed.[2][5] The biological activity of the sulfonamide group warrants caution.
Environmental Persistence
2-fluorobenzene
The high stability of the C-F bond makes the compound resistant to natural degradation, posing a long-term environmental risk if not properly destroyed.[5]
Immediate Safety & Handling Precautions
Prior to handling the compound for disposal, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[11]
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.[11]
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[11]
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
Emergency Procedures:
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[11] Place the absorbed material into a sealed, properly labeled hazardous waste container for disposal. Do not use combustible materials like paper towels to clean up large spills.
Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][13]
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][13] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[13]
Step-by-Step Disposal Protocol
The proper disposal of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a multi-step process that ensures safety and regulatory compliance from the point of generation to final destruction.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation.
Action: Collect waste (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent materials) in a dedicated waste container.
Causality: Never mix this acidic, halogenated waste with other waste streams, particularly bases, cyanides, or strong oxidizing agents.[11] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and exposure.
Action: Use a robust, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE). Ensure the container has a secure, screw-top cap. The container must be kept closed unless waste is actively being added.
Causality: A sealed container prevents the release of vapors and protects the contents from reacting with atmospheric moisture or other contaminants.
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safe handling by all personnel, including waste technicians.
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
The full chemical name: "(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid" . Avoid using abbreviations or formulas.
A clear indication of the hazards (e.g., Corrosive, Toxic).[14]
The date of accumulation.
Causality: EPA regulations mandate clear labeling to ensure that the risks are communicated throughout the disposal chain, from the lab to the final disposal facility.[14]
Step 4: On-Site Storage (Satellite Accumulation)
Labs are considered Satellite Accumulation Areas (SAAs) and must follow specific storage rules.
Action: Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation. The storage area should be in a secondary containment tray to capture any potential leaks.
Causality: Storing waste at its point of generation minimizes the risk of spills associated with transporting it through the facility.[15] Regulations limit the volume of waste (up to 55 gallons) that can be stored in an SAA.[15]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals in accordance with federal and local laws.
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]
Causality: The "cradle-to-grave" principle of RCRA holds the generator responsible for the waste until its ultimate destruction.[10] A licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), likely for high-temperature incineration, and provide a manifest to document the chain of custody.[5][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid.
Caption: Disposal workflow for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid.
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